Cefdinir
Descripción
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOFQZKPXMALH-GHXIOONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046084 | |
| Record name | Cefdinir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefdinir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.78e-02 g/L | |
| Record name | Cefdinir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefdinir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
91832-40-5 | |
| Record name | Cefdinir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91832-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefdinir [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091832405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefdinir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cefdinir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cefdinir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFDINIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0FAO63WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefdinir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>135 | |
| Record name | Cefdinir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Cefdinir's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect against Gram-positive bacteria by targeting and inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, including its interaction with penicillin-binding proteins (PBPs), quantitative data on its activity, and the experimental protocols used to derive this information. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mode of action.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of this compound, like other β-lactam antibiotics, is the disruption of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is crucial for survival, protecting the cell from osmotic lysis.[1] In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[3]
This compound's bactericidal activity stems from its ability to interfere with the transpeptidation step in peptidoglycan synthesis.[4] This is achieved through the covalent binding of this compound to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptide side chains of the peptidoglycan strands.[1][2] By inhibiting PBPs, this compound effectively blocks the formation of a stable and functional cell wall, leading to a weakened cell structure and subsequent cell lysis and death.[1]
The Peptidoglycan Synthesis Pathway and this compound's Point of Intervention
The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and within the cell wall itself. The final and critical transpeptidation step, catalyzed by PBPs, is the primary target of this compound.
Figure 1: this compound's inhibition of the final transpeptidation step in the peptidoglycan synthesis pathway.
Quantitative Analysis of this compound's Activity
The efficacy of this compound against Gram-positive bacteria can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentration (IC50) for PBP binding.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This compound has demonstrated potent activity against a range of clinically relevant Gram-positive pathogens.
| Gram-Positive Organism | Number of Strains | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible | Reference |
| Staphylococcus aureus (oxacillin-susceptible) | 30 | 0.25 | 0.25 | 100% | [5] |
| Staphylococcus aureus (oxacillin-susceptible) | - | 0.5 | 0.5 | 100% | [6] |
| Staphylococcus epidermidis | 24 | 0.06 | 0.06 | - | [5] |
| Coagulase-negative staphylococci (oxacillin-susceptible) | - | 0.06 | 0.12 | 100% | [6] |
| Staphylococcus hominis | 10 | - | 0.125 | - | [5] |
| Staphylococcus xylosus | 15 | - | 0.5 | - | [5] |
| Staphylococcus capitis | 11 | - | 0.5 | - | [5] |
| Staphylococcus saprophyticus | 10 | - | 4 | - | [5] |
| Staphylococcus haemolyticus | 12 | - | 32 | - | [5] |
| Group A Streptococci | - | ≤0.03 | ≤0.03 | 100% | [6] |
| Group B Streptococci | - | ≤0.03 | 0.06 | 100% | [6] |
| Viridans group streptococci | - | 0.25 | 2 | 88% | [6] |
| Streptococcus pneumoniae (penicillin-susceptible) | - | - | - | 98.4% (MIC <0.1 mg/mL) | [7] |
| Streptococcus pneumoniae (penicillin-intermediate) | - | - | - | 49.2% (MIC 0.1-1.0 mg/mL) | [7] |
| Streptococcus pneumoniae (penicillin-resistant) | - | - | - | 0.5% (MIC >2 mg/mL) | [7] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Penicillin-Binding Protein (PBP) Affinity (IC50)
The binding affinity of this compound to specific PBPs in Staphylococcus aureus has been quantified, with lower IC50 values indicating higher binding affinity.[8]
| Penicillin-Binding Protein (PBP) | This compound IC50 (µM) |
| PBP1 | 1.8 ± 0.1 |
| PBP2 | 0.45 ± 0.02 |
| PBP3 | 0.41 ± 0.02 |
| PBP4 | 14 ± 1 |
Data from a study on the binding of β-lactam antibiotics to the four native PBPs of S. aureus.[8] These values indicate that this compound has a high affinity for PBP2 and PBP3 in S. aureus.[8]
Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental methodologies. The following sections detail the core protocols for determining MIC values and PBP binding affinity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the highest concentration to be tested.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using CAMHB.
-
Inoculum Preparation: A standardized inoculum of the test Gram-positive bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Penicillin-Binding Protein (PBP) Binding Assay
The affinity of this compound for PBPs is commonly assessed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.[11]
Protocol: Competitive PBP Binding Assay
-
Preparation of Bacterial Membranes:
-
The Gram-positive bacterial strain of interest is cultured to the mid-logarithmic growth phase.
-
Cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication) to release cellular contents.
-
The membrane fraction containing the PBPs is isolated by ultracentrifugation. The total protein concentration of the membrane preparation is determined.
-
-
Competitive Binding:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of this compound for a defined period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.
-
A control sample without this compound is included.
-
-
Fluorescent Labeling:
-
A fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to each sample and incubated further. Bocillin FL will bind to any PBPs not already occupied by this compound.
-
-
Detection and Quantification:
-
The reaction is stopped, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The fluorescently labeled PBPs are visualized in the gel using a fluorescence imager.
-
The intensity of each PBP band is quantified using densitometry software.
-
-
IC50 Calculation:
-
The percentage of Bocillin FL binding (relative to the control) is plotted against the concentration of this compound.
-
The IC50 value, the concentration of this compound that results in a 50% reduction in the fluorescent signal, is determined using non-linear regression analysis.
-
Figure 3: Experimental workflow for determining the PBP binding affinity of this compound.
Mechanisms of Resistance to this compound in Gram-Positive Bacteria
Resistance to this compound in Gram-positive bacteria can emerge through several mechanisms:[12]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its efficacy. This is a common mechanism of resistance in Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).
-
Production of β-Lactamases: Some bacteria produce enzymes called β-lactamases that can hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. While this compound is stable in the presence of some common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance.[12]
-
Decreased Permeability: Alterations in the bacterial cell envelope can reduce the penetration of this compound to its PBP targets.[12]
Figure 4: Logical relationships of this compound resistance mechanisms in Gram-positive bacteria.
Conclusion
This compound remains a clinically important oral cephalosporin for the treatment of infections caused by susceptible Gram-positive bacteria. Its potent bactericidal activity is a direct result of its high affinity for and subsequent inhibition of essential penicillin-binding proteins, leading to the disruption of cell wall synthesis. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation is critical for its appropriate clinical use and for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. Antistaphylococcal activity of this compound, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency and spectrum reevaluation of this compound tested against pathogens causing skin and soft tissue infections: a sample of North American isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacld.com [iacld.com]
- 10. chainnetwork.org [chainnetwork.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Synthesis and Purification of Cefdinir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cefdinir, a third-generation oral cephalosporin, is a vital antibiotic in the fight against a broad spectrum of bacterial infections.[1][2][3] Its efficacy is intrinsically linked to the purity and robustness of its manufacturing process. This technical guide provides an in-depth exploration of the core synthetic and purification strategies for this compound, offering detailed experimental protocols, comparative data, and visual workflows to support research and development in this critical area of pharmaceuticals.
Core Synthetic Strategies
The industrial synthesis of this compound predominantly revolves around the acylation of the key intermediate, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid. Variations in this central theme lie in the choice of activating groups for the side chain, protecting groups for reactive moieties, and the specific reaction conditions employed.
Two major routes have been extensively documented:
-
The Activated Thioester Route: This common industrial method involves the condensation of 7-AVNA with an activated thioester derivative of the side chain, such as 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate.[4] This approach offers advantages in terms of stable and easily handleable intermediates.
-
The Acyl Chloride Route: An alternative strategy employs the more reactive acyl chloride of the side chain. While potentially offering faster reaction times, this method often requires stringent control of reaction conditions to avoid side reactions and ensure the desired stereochemistry.[5][6]
The selection of protecting groups for the amino, carboxyl, and hydroxyimino functionalities is a critical aspect of this compound synthesis to prevent unwanted side reactions. Common protecting groups include trityl and acetyl groups for the hydroxyimino moiety.[5][7]
Synthetic Pathway Overview
The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key intermediates and transformations.
Caption: Generalized synthetic pathway of this compound.
Experimental Protocols
Synthesis of this compound via the Activated Thioester Route
This protocol is adapted from a commonly employed industrial synthesis method.[4]
Step 1: Preparation of 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (IV)
-
A mixture of anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid (III) (164 g, 0.716 mol), triphenylphosphine (235.5 g, 0.899 mol), and bis(benzothiazol-2-yl) disulfide (II) (249.8 g, 0.752 mol) are taken in methylene dichloride (MDC) (2460 mL).
-
The mixture is stirred for 0.5 hours at 15-20 °C to yield the activated thioester (IV).
Step 2: Synthesis of this compound (I)
-
7-amino-3-vinyl-3-cephem-4-carboxylic acid (V) is reacted with the prepared 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (IV) in the presence of N-methyl morpholine as a base.[4]
-
The reaction is carried out in a suitable solvent such as a mixture of tetrahydrofuran and water.
-
The reaction mixture is stirred at ambient temperature until completion.
Purification of this compound
The purity of the final this compound active pharmaceutical ingredient (API) is critical for its safety and efficacy. Purification strategies typically involve crystallization and, in some cases, chromatographic methods to remove process-related impurities and degradation products.[8][9]
Crystallization
Crystallization is a key step in the purification of this compound, allowing for the isolation of specific polymorphic forms with desired physical and chemical properties.[10][11] The process often involves the formation of a salt of this compound, which can then be selectively precipitated and converted back to the free acid.
Protocol: Purification via Salt Formation and Crystallization
This protocol describes a general method for purifying this compound by forming a salt, which can enhance the removal of impurities.[12]
-
Salt Formation: Crude this compound is dissolved in a suitable solvent system, and a base (e.g., dicyclohexylamine, potassium hydroxide, or cesium hydroxide) is added to form the corresponding salt.[5][12]
-
Isolation of the Salt: The formed salt is then precipitated, often by the addition of an anti-solvent, and collected by filtration. This step helps to leave many impurities behind in the mother liquor.
-
Conversion to this compound: The purified salt is then dissolved in water or a mixture of water and a water-miscible organic solvent.
-
Acidification and Crystallization: The pH of the solution is adjusted with an acid, such as hydrochloric acid or sulfuric acid, to a range of approximately 1.5 to 3.5 to precipitate the purified this compound.[7][12][13] The temperature is often controlled (e.g., cooled to 0-15°C) to influence the crystal form and yield.[11][12]
-
Isolation and Drying: The crystalline this compound is collected by filtration, washed with water, and dried under reduced pressure.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN101974020A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. US7105659B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. US20060040915A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method development for the determination of this compound and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20060122165A1 - Crystalline this compound - Google Patents [patents.google.com]
- 11. US20030204082A1 - Crystalline form of this compound - Google Patents [patents.google.com]
- 12. WO2007053723A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. This compound synthesis process - Patent 2030975 [data.epo.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Cefdinir for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of Cefdinir, a third-generation cephalosporin antibiotic. This document is intended to serve as a vital resource for laboratory professionals engaged in research, quality control, and formulation development involving this active pharmaceutical ingredient.
General Information
This compound is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2]
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [4] |
| Molecular Weight | 395.41 g/mol | [4] |
| CAS Number | 91832-40-5 | [3] |
| Appearance | White to light yellowish-white crystalline powder | [5] |
Physicochemical Data
A comprehensive understanding of this compound's physicochemical properties is fundamental for its effective use in a laboratory setting, influencing everything from dissolution studies to analytical method development.
Solubility
The solubility of this compound is notably pH-dependent.[6]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (0.46 mg/mL) | [6] |
| 0.1 M HCl | Slightly soluble (1.56 mg/mL) | [6] |
| Methanol | 0.19 mg/mL | [6] |
| Acetonitrile | <0.01 mg/mL | [6] |
| DMSO | >350 mg/mL | [6] |
| pH 4.0 Acetate Buffer | Insoluble (0.72 mg/mL) | [6] |
| pH 7.0 Phosphate Buffer | Sparingly soluble | [5] |
| pH 7.4 Phosphate Buffer | Sparingly soluble (21 mg/mL) | [6] |
| Sodium Bicarbonate | Freely soluble (83 mg/mL) | [6] |
Melting Point and Dissociation Constant
Table 3: Melting Point and pKa of this compound
| Parameter | Value | Reference(s) |
| Melting Point | 170 °C (with decomposition) | [4] |
| pKa₁ (-COOH) | 1.9 | [6][7] |
| pKa₂ (-NH₂) | 3.3 | [6][7] |
| pKa₃ (=N-OH) | 9.9 | [6][7] |
Spectral Properties
Table 4: Spectral Characteristics of this compound
| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent/Medium | Reference(s) |
| UV-Vis | 223 nm, 286 nm | pH 7.0 Phosphate Buffer | [3] |
| UV-Vis | 224 nm, 288 nm | Not specified | [8] |
| UV-Vis | 295 nm | DMSO | [9] |
| FT-IR | ~3292 cm⁻¹ (N-H stretch, amino group) | KBr disc | [10] |
| FT-IR | ~2960 cm⁻¹ (C-H stretch) | KBr disc | [10] |
| FT-IR | Carbonyl group absorption present | KBr disc | [10] |
| FT-IR | ~1347 cm⁻¹ (O-H bend, hydroxyl group) | KBr disc | [10] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physicochemical parameters of this compound.
Determination of Solubility
This protocol outlines a standard shake-flask method for determining the solubility of this compound in a given solvent.
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance of this compound as a function of pH.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 11).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with a small amount of acid or base to aid dissolution). Prepare a set of solutions with a constant concentration of this compound in each of the buffer solutions.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change with pH versus the pH of the solution. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
UV-Vis Spectrophotometry
This protocol describes the acquisition of a UV-Vis absorption spectrum for this compound.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble and that is transparent in the desired wavelength range (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a working solution with an absorbance in the optimal range of the instrument (typically 0.2-0.8 AU).
-
Blank Measurement: Fill a cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
This protocol details the analysis of this compound using the KBr pellet method for Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment.
-
Sample Scan: Acquire the IR spectrum of the this compound sample, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for preparing a this compound sample for ¹H NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Mechanism of Action and Degradation Pathways
Visual representations of this compound's mechanism of action and degradation pathways are crucial for a comprehensive understanding.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of this process leads to a weakened cell wall and subsequent cell lysis.
Caption: Mechanism of action of this compound via inhibition of bacterial cell wall synthesis.
Degradation Pathways
This compound is susceptible to degradation, primarily through hydrolysis of the β-lactam ring and various isomerizations.[11] These degradation pathways are influenced by factors such as pH and temperature.[11]
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and its degradation products. The following diagram illustrates a typical workflow for developing and validating such a method.
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Development of a spectrophotometric analytical approach for the measurement of this compound in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
Cefdinir Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the stability of this compound and the formation of its degradation byproducts is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This document details the hydrolytic, oxidative, and photolytic degradation pathways, presents quantitative data on byproduct formation, and provides detailed experimental protocols for conducting and analyzing this compound degradation studies.
Core Degradation Pathways of this compound
This compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic exposure. The primary degradation mechanisms involve the opening of the β-lactam ring, a characteristic feature of cephalosporins, as well as several pH-dependent isomerizations.[1]
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, proceeding through different mechanisms depending on the pH of the environment.
-
Acidic Conditions: In acidic solutions (e.g., 0.1 M HCl), this compound undergoes hydrolysis, leading to the opening of the β-lactam ring.[2] Studies have shown that approximately 20.14% of the drug degrades after being refluxed at 60°C for 60 minutes in 0.1 M HCl.[2] The degradation in acidic media is generally slower compared to alkaline conditions.[2] One of the key transformations in acidic to neutral solutions is the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[3]
-
Basic Conditions: this compound is highly labile to alkaline hydrolysis.[2] In a 0.1 N NaOH solution at 60°C, as much as 48.83% of the drug can degrade within 60 minutes.[2] The primary degradation route in basic conditions is the opening of the β-lactam ring.[1]
-
Neutral Conditions: In neutral aqueous solutions (pH 6), hydrolytic degradation also occurs, leading to the formation of various degradation products.[1]
Oxidative Degradation
This compound is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide results in significant degradation. For instance, in the presence of 3% hydrogen peroxide at 60°C for 60 minutes, approximately 31.20% of this compound degrades.[2]
Photolytic and Thermal Degradation
While this compound is relatively stable under thermal stress, some degradation is observed. Heating at 60°C for 60 minutes resulted in a 20.12% loss of the drug.[2] Photolytic degradation also occurs when this compound is exposed to UV light.[4]
The following diagram illustrates the general degradation pathways of this compound under different stress conditions.
Caption: General Degradation Pathways of this compound.
Quantitative Analysis of this compound Degradation
The extent of this compound degradation varies significantly depending on the stressor and the experimental conditions. The following table summarizes quantitative data from forced degradation studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Percent Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 60 minutes | 20.14% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 60 minutes | 48.83% | [2] |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 60 minutes | 31.20% | [2] |
| Thermal Degradation | - | 60°C | 60 minutes | 20.12% | [2] |
| Thermal Degradation | - | 80°C | 48 hours | Not specified | [2] |
| Photolytic Degradation | UV light (254 nm) | Ambient | Not specified | Degradation observed | [4] |
Identified Degradation Byproducts
Several degradation products of this compound have been isolated and characterized. The primary degradation pathways lead to the formation of isomers and products resulting from the cleavage of the β-lactam ring.
A study on the hydrolytic degradation of this compound identified seven major degradation products in acidic, neutral, and basic solutions.[1] These products were isolated using preparative and/or high-performance liquid chromatography and characterized by UV, IR, 1H-NMR, and mass spectra.[1] The main degradation routes were identified as β-lactam ring-opening and pH-dependent isomerizations, including lactonization, epimerization at C-6 or C-7, and syn-anti isomerization of the N-oxime function.[1]
In acidic to neutral solutions, hydrolysis leads to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[3]
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate determination of this compound and its degradation products. Stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC), have been developed for this purpose.
Forced Degradation Studies Protocol
The following protocols are based on established methods for inducing this compound degradation.[2]
1. Acid-Induced Degradation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.
-
Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution to pH 7 with 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).
2. Base-Induced Degradation:
-
To 10 mL of the this compound stock solution (1 mg/mL in methanol), add 10 mL of 0.1 M NaOH.
-
Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution to pH 7 with 0.1 M HCl.
-
Dilute with the mobile phase to the desired final concentration.
3. Oxidative Degradation:
-
To 10 mL of the this compound stock solution (1 mg/mL), add 10 mL of 30% H₂O₂.
-
Reflux the mixture at 60°C for a specified duration (e.g., 6 hours).
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to the desired final concentration.
4. Thermal Degradation:
-
Store a known quantity of solid this compound (e.g., 50 mg) at 80°C for 48 hours.
-
Dissolve the sample in methanol and dilute with the mobile phase to achieve the desired final concentration.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light at 254 nm.[4] The duration of exposure should be optimized to achieve a detectable level of degradation.
The following diagram illustrates a general experimental workflow for conducting and analyzing this compound degradation studies.
Caption: Experimental Workflow for this compound Degradation Analysis.
Analytical Method: Stability-Indicating RP-HPLC
A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating this compound from its degradation products.[5]
-
Column: Develosil C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3) in a 40:60 ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Retention Time of this compound: Approximately 6.31 minutes under these conditions.[5]
This method has been shown to be rapid, precise, specific, and cost-effective for the quality control and validation of this compound in pharmaceutical formulations.[5] The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2]
Conclusion
The degradation of this compound is a complex process influenced by various environmental factors. A thorough understanding of its degradation pathways and the resulting byproducts is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and quality control of this compound-containing products. The use of validated stability-indicating analytical methods is critical for accurately assessing the stability of this compound and quantifying its degradation products.
References
- 1. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of this compound in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LCMS compatible Stability-Indicating HPLC Assay Method for this compound | Semantic Scholar [semanticscholar.org]
- 5. Stability assay for this compound tablets using RP-HPLC method. [wisdomlib.org]
Spectroscopic Analysis of Cefdinir Crystal Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the crystal structure of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the solid-state properties of an active pharmaceutical ingredient (API) like this compound is critical for ensuring its quality, stability, and bioavailability. This document details the experimental protocols for various analytical methods and presents a comparative analysis of the spectroscopic data for different crystalline forms of this compound.
Introduction to this compound and its Polymorphism
This compound (chemical formula: C₁₄H₁₃N₅O₅S₂) is a widely used oral antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] The molecule can exist in different solid-state forms, including anhydrous crystals, hydrated forms (monohydrate and sesquihydrate), and amorphous solids.[2][3] These different forms, known as polymorphs or pseudopolymorphs, can exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can significantly impact the drug's therapeutic efficacy.[4] Therefore, rigorous spectroscopic analysis is essential to identify and characterize the specific solid form of this compound present in a drug substance or product.
Key Spectroscopic Techniques for Crystal Structure Analysis
A multi-technique approach is typically employed to fully characterize the crystal structure of this compound. The primary methods include Powder X-ray Diffraction (PXRD), Fourier Transform Infrared (FT-IR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy can also provide valuable insights into the local molecular environment.
Experimental Protocols
The following sections outline the detailed methodologies for the key experiments used in the spectroscopic analysis of this compound's crystal structure.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases and determining the degree of crystallinity. Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for identification.
Methodology:
-
Sample Preparation: A small amount of the this compound powder sample is gently packed into a sample holder, ensuring a flat and even surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used.
-
Data Collection: The instrument is typically operated at a voltage of 40 kV and a current of 40 mA.[5] Data is collected over a 2θ range of 5° to 40°, with a step size of 0.02° and a scan speed of 1°/minute.
-
Data Analysis: The resulting diffractogram is analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to reference patterns of known this compound polymorphs.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of functional groups within the this compound molecule. Differences in the crystal lattice can lead to shifts in these vibrational frequencies, allowing for the differentiation of polymorphs.
Methodology:
-
Sample Preparation: The this compound sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.
-
Instrumentation: A Fourier Transform Infrared spectrometer is used for analysis.
-
Data Collection: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is common, and multiple scans (e.g., 32 scans) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed. Key vibrational bands for this compound include those associated with the β-lactam ring, amide groups, carboxylic acid, and the aminothiazole ring.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature, and to study solid-state transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 3-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A differential scanning calorimeter is used.
-
Data Collection: The sample is heated at a constant rate, commonly 10 °C/minute, under a nitrogen purge. The heat flow is recorded as a function of temperature, typically over a range of 25 °C to 300 °C.
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic events. For crystalline forms, a sharp endotherm corresponding to the melting point is expected. Amorphous forms will show a glass transition followed by a broader crystallization exotherm and subsequent melting.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the solid state. It is particularly useful for distinguishing between polymorphs that may have similar PXRD patterns or FT-IR spectra.
Methodology (General):
-
Sample Preparation: The this compound powder is packed into a zirconia rotor of an appropriate size (e.g., 4 mm or 7 mm).
-
Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is required. Cross-polarization magic-angle spinning (CP/MAS) is a common technique used for ¹³C ssNMR.
-
Data Collection: The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.
-
Data Analysis: The chemical shifts of the resonances in the ¹³C spectrum are analyzed. Different crystalline forms of this compound will exhibit distinct chemical shifts for the carbon atoms in the molecule due to differences in their local electronic environments.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for different known forms of this compound.
Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Crystal Forms
| Anhydrous this compound (Form A)[5] | This compound Sesquihydrate[3] |
| Characteristic Peaks (2θ) | Crystallographic Data |
| 14.7°, 17.8°, 21.5°, 22.0°, 23.4°, 24.5°, 28.1° | Space Group: C2 |
| d-spacing (Å) | a = 23.98775 Å |
| 15.24, 11.30, 10.92, 7.51, 5.66, 5.48, 4.91, 4.76, 4.55, 4.23, 4.17, 3.99, 3.74, 3.64, 3.53, 3.46, 3.39, 3.26, 3.17, 3.08, 2.96, 2.89, 2.82, 2.81, 2.63, 2.57, 2.54, 2.39, 2.31, 1.99, 1.97 | b = 5.01646 Å |
| c = 15.92016 Å | |
| β = 109.4470° | |
| V = 1806.438 ų |
Table 2: Fourier Transform Infrared (FT-IR) Spectroscopy Data for this compound Crystal Forms
| Anhydrous this compound[2] | This compound Monohydrate[2] |
| Characteristic Peaks (cm⁻¹) | Characteristic Peaks (cm⁻¹) |
| ~3300-3500 (N-H, O-H stretching) | Broader O-H stretching band due to water |
| ~1770 (β-lactam C=O stretching) | Shift in β-lactam C=O stretching |
| ~1670 (Amide I C=O stretching) | Shift in Amide I C=O stretching |
| ~1540 (Amide II N-H bending) | Shift in Amide II N-H bending |
Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.
Table 3: Differential Scanning Calorimetry (DSC) Data for this compound Crystal Forms
| Anhydrous this compound[2] | This compound Monohydrate[2] | Amorphous this compound |
| Thermal Events | Thermal Events | Thermal Events |
| Sharp endotherm corresponding to melting | Endotherm due to dehydration followed by melting at a different temperature than the anhydrous form | Glass transition (Tg) followed by a crystallization exotherm and subsequent melting |
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the relationship between the different techniques.
Caption: Experimental workflow for the spectroscopic analysis of this compound crystal structure.
Caption: Logical relationships between spectroscopic techniques and the structural information they provide.
Conclusion
The spectroscopic characterization of this compound's crystal structure is a critical component of its development and quality control. A combination of PXRD, FT-IR, and DSC provides a comprehensive understanding of the solid-state form of the drug. While PXRD is the definitive method for identifying crystalline phases, FT-IR and DSC offer valuable complementary information regarding molecular structure and thermal stability. For more in-depth analysis and differentiation of subtle polymorphic differences, solid-state NMR can be a powerful tool. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis and development of this compound and other pharmaceutical solids.
References
- 1. This compound: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20030204082A1 - Crystalline form of this compound - Google Patents [patents.google.com]
The Early Discovery and Development of Cefdinir: A Technical Overview
Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), it was first approved for medical use in Japan in 1991 and later by the US FDA on December 4, 1997.[1][2] This document provides a detailed technical guide on the core aspects of its early discovery, synthesis, mechanism of action, and preclinical and clinical development.
Discovery and Rationale for Development
The research and development of new oral cephalosporins in the late 1970s aimed to identify compounds with potent antibacterial activity, particularly against emerging β-lactamase-producing strains, and good oral bioavailability.[3] Fujisawa's research program initially focused on modifying existing injectable third-generation cephalosporins to improve their absorption from the gastrointestinal tract.[3]
The starting point for this research was ceftizoxime, an injectable cephalosporin that showed a modest urinary excretion rate after oral administration in rats, suggesting some level of intrinsic absorption.[3] Researchers hypothesized that modifying the oxime moiety could enhance this property. This line of inquiry first led to the discovery of cefixime, which had excellent activity against Gram-negative bacteria but was less potent against Gram-positive organisms like Staphylococcus aureus.[3][4]
This limitation prompted a second research goal: to develop a new oral cephem with a more balanced spectrum, including enhanced activity against Gram-positive bacteria.[3] By further exploring structure-activity relationships, researchers at Fujisawa discovered that a hydroxyimino group at the 7-position of the cephalosporin nucleus provided the desired balanced spectrum. This led to the identification and development of this compound (initially coded as FK482).[3] The key structural features of this compound include a 7β-[2-(2-aminothiazol-4-yl)-2-(Z)-hydroxyiminoacetamido] side chain and a 3-vinyl group, which contribute to its antibacterial spectrum and oral activity.[4][5]
Chemical Synthesis
The synthesis of this compound involves the coupling of a protected 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core with a side chain, followed by deprotection. One of the early patented methods involves the acylation of the primary amine of the 7-AVCA intermediate with 4-bromo-3-oxobutanoyl bromide.[1] The resulting amide's active methylene group is then nitrosated with sodium nitrite to form an oxime.[1] The final key step is the reaction of the bromoketone functional group with thiourea, which forms the aminothiazole ring of this compound.[1] The final product is obtained after removing the carboxyl protecting group, often a benzhydryl ester, using an acid like trifluoroacetic acid.[1][6]
Various synthetic routes have been developed to improve yield, purity, and industrial-scale feasibility, often involving different protecting groups and activated esters for the side-chain coupling reaction.[2][7][8]
Caption: A simplified workflow of an early this compound synthesis method.
Mechanism of Action
This compound is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[9][10] Its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9] Peptidoglycan provides structural integrity to the bacterial cell wall.[9] By binding to and inactivating these PBPs, this compound prevents the cross-linking of peptidoglycan chains.[9] This disruption leads to a weakened cell wall, causing the bacterial cell to lyse and die.[11]
A key advantage of this compound is its stability in the presence of many common plasmid-mediated β-lactamase enzymes.[12][13] These enzymes are a primary mechanism of resistance for many bacteria against β-lactam antibiotics. This compound's resistance to hydrolysis by these enzymes allows it to remain effective against many strains that are resistant to other penicillins and cephalosporins.[5][14]
Caption: The mechanism of this compound's bactericidal action.
In Vitro and In Vivo Efficacy
Early in vitro evaluations demonstrated this compound's potent, broad-spectrum activity. Standard agar dilution methods were commonly used to determine the Minimum Inhibitory Concentrations (MICs).[15] this compound showed excellent activity against key respiratory and skin pathogens.[12][13] It is particularly active against Streptococcus pneumoniae (penicillin-susceptible), Streptococcus pyogenes, Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis (including β-lactamase producing strains), and methicillin-susceptible Staphylococcus aureus.[16][17][18] Its activity against Enterobacteriaceae was found to be superior to many other oral antibiotics tested at the time.[15] However, like other third-generation cephalosporins, it has little activity against Pseudomonas aeruginosa, oxacillin-resistant staphylococci, and enterococci.[16][17]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Oral Cephalosporins
| Organism | This compound | Cefixime | Cefpodoxime | Cefaclor |
|---|---|---|---|---|
| S. aureus (Oxacillin-sensitive) | 1 | 32 | 8 | >64 |
| S. pneumoniae | 0.5 | 0.5 | 0.25 | 4 |
| S. pyogenes | ≤0.015 | ≤0.06 | ≤0.06 | 0.25 |
| H. influenzae | 0.25 | ≤0.015 | 0.125 | 8 |
| M. catarrhalis | 0.25 | 0.25 | 0.5 | 2 |
| E. coli | 2 | 0.125 | 1 | >64 |
| K. pneumoniae | 1 | ≤0.015 | 0.25 | >64 |
Data compiled from multiple sources.[16][17]
Preclinical studies in mouse infection models confirmed the potent in vivo activity of orally administered this compound.[19] These studies were crucial for establishing dosage and predicting clinical success. For example, in models of lethal systemic infection, this compound demonstrated low protective dose 50% (PD50) values.[19]
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Pathogen | PD50 (mg/kg) |
|---|---|---|
| Lethal Systemic Infection | S. aureus (β-lactamase negative) | 2.7 |
| Lethal Systemic Infection | S. aureus (β-lactamase positive) | 2.3 |
| Subcutaneous Abscess | S. aureus (β-lactamase negative) | 11 |
| Subcutaneous Abscess | S. aureus (β-lactamase positive) | 24 |
| Lethal Systemic Infection | H. influenzae (β-lactamase negative) | 5.8 |
| Lethal Systemic Infection | H. influenzae (β-lactamase positive) | 3.1 |
Source: Diagnostic Microbiology and Infectious Disease, 1994.[19]
Subsequent clinical trials in humans demonstrated this compound's efficacy in treating a range of mild-to-moderate infections.[12][14] In trials for community-acquired pneumonia, this compound showed clinical cure rates of 80%, comparable to cefaclor (79%), with an overall pathogen eradication rate of 91%.[20][21] It also proved effective for acute bacterial exacerbations of chronic bronchitis, sinusitis, pharyngitis, and uncomplicated skin infections.[14]
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound supports convenient once or twice-daily dosing.[12][14]
-
Absorption: It is rapidly absorbed after oral administration, with peak plasma concentrations occurring 2 to 4 hours post-dose.[12][20]
-
Distribution: this compound distributes into various tissues, including the middle ear, tonsils, and lungs.[11][14] It is approximately 60-70% bound to plasma proteins.[20]
-
Metabolism and Excretion: this compound is not appreciably metabolized, and its activity is primarily due to the parent drug.[20][22][23] It is eliminated principally via renal excretion, with a mean plasma elimination half-life of about 1.5 to 1.8 hours in adults with normal renal function.[12][22][24]
Table 3: Key Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours |
| Plasma Elimination Half-Life (t1/2) | ~1.7 hours |
| Plasma Protein Binding | 60 - 70% |
| Apparent Oral Clearance (300 mg dose) | 11.6 mL/min/kg |
| Renal Clearance | 2.0 mL/min/kg |
| Percent of Dose Excreted Unchanged in Urine | 11.6% - 18.4% |
Data compiled from multiple sources.[20][22][23]
The safety profile of this compound was found to be similar to other oral cephalosporins. The most commonly reported adverse events in clinical trials were diarrhea, nausea, and skin rash.[1][12]
Experimental Protocols
-
Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions, sterilized, and cooled to 45-50°C.
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in a suitable solvent and added to the molten agar to achieve the desired final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown to a logarithmic phase in a broth medium. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to yield a final concentration of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The prepared bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[15]
-
Animal Model: Groups of mice (e.g., Swiss Webster) of a specific age and weight are used.
-
Infection Challenge: Mice are challenged via intraperitoneal injection with a bacterial suspension containing a predetermined number of CFUs (e.g., 10-100 times the LD50) of the test pathogen (e.g., S. aureus or H. influenzae).
-
Drug Administration: this compound is prepared in a suitable vehicle (e.g., carboxymethyl cellulose) and administered orally via gavage at various dose levels at specified time points post-infection (e.g., 1 and 5 hours).
-
Observation: Animals are observed for a defined period (e.g., 4-7 days) for mortality.
-
PD50 Calculation: The protective dose 50% (PD50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as the probit method.[19]
Conclusion
The development of this compound was a significant advancement in the field of oral antibiotics. Stemming from a targeted research program at Fujisawa Pharmaceutical, it successfully addressed the need for an oral cephalosporin with a balanced spectrum of activity against common Gram-positive and Gram-negative pathogens, including many β-lactamase-producing strains. Its favorable pharmacokinetic profile, demonstrated in vitro and in vivo efficacy, and manageable safety profile established it as a valuable therapeutic option for a range of mild-to-moderate community-acquired infections. The early development history of this compound serves as a case study in rational drug design, moving from a defined clinical need to a successful therapeutic agent through systematic chemical modification and rigorous preclinical and clinical evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN101974020A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. [Research and development of new oral cephems, cefixime and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 5. This compound | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis process - Patent 2030975 [data.epo.org]
- 7. US20060040915A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. US6093814A - Process for preparation of this compound - Google Patents [patents.google.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound (Omnicef): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. youtube.com [youtube.com]
- 12. This compound: an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro activity of this compound (FK 482, PD 134393, CI-983): a new orally active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity evaluations of this compound (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro activity of this compound (FK482) and ten other antibiotics against gram-positive and gram-negative bacteria isolated from adult and pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [In vitro antibacterial activity of this compound against isolates of respiratory tract pathogens in children] [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo therapeutic efficacy of this compound (FK482), a new oral cephalosporin, against Staphylococcus aureus and Haemophilus influenzae in mouse infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hhs.texas.gov [hhs.texas.gov]
- 21. droracle.ai [droracle.ai]
- 22. medcentral.com [medcentral.com]
- 23. This compound for Oral Suspension USP [dailymed.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Cefdinir's Mode of Action on Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefdinir, a third-generation oral cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides an in-depth exploration of this compound's mode of action, focusing on its interaction with PBPs. It includes a summary of available quantitative binding data, detailed experimental protocols for assessing PBP affinity, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.
Introduction
This compound is a broad-spectrum cephalosporin antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3] This process is critical for bacterial survival, and its disruption leads to cell lysis and death. The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[3] Understanding the specific interactions between this compound and various PBPs is crucial for elucidating its spectrum of activity and for the development of novel antimicrobial agents.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a polymer of sugars and amino acids. PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a final and essential step in cell wall biosynthesis. This compound's structure mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs.[3] A serine residue within the PBP active site attacks the β-lactam ring of this compound, leading to the formation of a stable, covalent acyl-enzyme complex. This irreversible binding inactivates the PBP, halting peptidoglycan cross-linking and ultimately leading to a weakened cell wall and bacterial lysis.[3]
Signaling Pathway of PBP Inhibition by this compound
References
- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
The Chemical Stability of Cefdinir in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cefdinir, a third-generation oral cephalosporin, is a widely prescribed antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is intrinsically linked to its chemical stability, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This technical guide provides a comprehensive overview of the chemical stability of this compound in solution, detailing its degradation pathways, kinetics, and the analytical methodologies used for its assessment.
Core Concepts of this compound Stability
This compound's chemical structure, which includes a β-lactam ring, a vinyl group at the C-3 position, and an aminothiazole side chain, is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are pH, temperature, and light.[2][3] Understanding the interplay of these factors is crucial for the development of stable pharmaceutical formulations and for ensuring the quality and safety of this compound-containing products.
The degradation of this compound in aqueous solutions proceeds through two main routes: the opening of the critical β-lactam ring and various pH-dependent isomerizations.[4] These isomerization reactions can include lactonization, epimerization at the C-6 or C-7 positions, and syn-anti isomerization of the N-oxime function.[4]
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule. This compound has been subjected to a range of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.
Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 6 hours | 20.14% degradation | [2] |
| 1.0 N HCl | Reflux | Not specified | Degradation observed | [5] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 60 minutes | 48.83% degradation | [2] |
| 0.05 N NaOH | Not specified | Not specified | Degradation observed | [5] | |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 60 minutes | 31.20% degradation | [2] |
| 0.1% v/v H₂O₂ | Not specified | Not specified | Degradation observed | [5] | |
| Thermal Degradation | 80°C | 48 hours | 20.12% degradation (after reflux at 60°C for 60 min) | [2] | |
| 105°C | Not specified | Not specified | Degradation observed | [5] | |
| Photolytic Degradation | UV light (254 nm) | Ambient | 24 hours | 8.55% degradation | [2] |
These studies reveal that this compound is particularly labile to alkaline hydrolysis, showing significant degradation in a short period.[2] It is also susceptible to oxidative and acidic conditions, while being relatively more stable under thermal and photolytic stress.[2]
Degradation Pathways
The degradation of this compound is a complex process involving multiple pathways that are highly dependent on the pH of the solution.
Key Degradation Mechanisms:
-
β-Lactam Ring Opening: This is a common degradation pathway for all penicillin and cephalosporin antibiotics. The hydrolysis of the four-membered β-lactam ring renders the molecule inactive. This process is catalyzed by both acidic and basic conditions.[4][6]
-
Isomerization: this compound can undergo several isomerization reactions:
-
Epimerization: The stereochemistry at the C-6 and C-7 positions can change, leading to the formation of diastereomers. C-6 and C-7 isomerization has been observed to be pH-dependent, particularly at pH ≥ 9.[7]
-
Lactonization: In acidic to neutral solutions, hydrolysis can lead to the formation of γ-lactones through the opening of the β-lactam ring.[7]
-
Syn-Anti Isomerization: The oxime function in the C-7 side chain can also undergo isomerization.[4]
-
The following diagram illustrates the major degradation pathways of this compound in solution.
Experimental Protocols
Accurate assessment of this compound stability relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and quantification of this compound and its degradation products.
Representative Stability-Indicating HPLC Method
This protocol is a composite based on several published methods.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Waters RP Spherisorb C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of aqueous buffer and organic solvents. A common composition is water (pH adjusted to 3.0 with orthophosphoric acid) : acetonitrile : methanol in a ratio of 13:5:2 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 286 nm.[2]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound working standard in a mixture of methanol and acetonitrile (4:1 v/v).[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.05 – 15.00 μg/mL).[2]
-
Sample Solution: Prepare the sample to be tested at a known concentration in the mobile phase.
4. Forced Degradation Sample Preparation:
-
Acid Degradation:
-
To 10 mL of a 1 mg/mL this compound stock solution, add 10 mL of methanol and 10 mL of 0.1 M HCl.[2]
-
Reflux the mixture at 60°C for approximately six hours.[2]
-
Cool the solution to room temperature and neutralize to pH 7 with 0.1 M NaOH.[2]
-
Dilute to a final volume of 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.[2]
-
Further dilute to a final concentration of 10 µg/mL with the mobile phase before injection.[2]
-
-
Base Degradation:
-
To 10 mL of a 1 mg/mL this compound stock solution, add 10 mL of methanol and 10 mL of 0.1 M NaOH.[2]
-
Reflux the mixture at 60°C for approximately one hour.
-
Cool the solution to room temperature and neutralize to pH 7 with 0.1 M HCl.[2]
-
Dilute to a final volume of 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.[2]
-
Further dilute to a final concentration of 10 µg/mL with the mobile phase before injection.[2]
-
-
Oxidative Degradation:
-
To a known amount of this compound, add a solution of 3% hydrogen peroxide.
-
Reflux the mixture at 60°C for one hour.[2]
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
The following diagram illustrates a general workflow for a forced degradation study of this compound.
Conclusion
The chemical stability of this compound in solution is a multifaceted issue governed by pH, temperature, and light. It is most susceptible to degradation under alkaline conditions, leading to the opening of the β-lactam ring. Acidic conditions also promote degradation, primarily through hydrolysis and lactonization. A thorough understanding of these degradation pathways and the use of validated stability-indicating analytical methods are paramount for the development of robust and safe this compound formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development and quality control of this compound products.
References
- 1. Stability assay for this compound tablets using RP-HPLC method. [wisdomlib.org]
- 2. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of this compound in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefdinir's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of Cefdinir, a third-generation oral cephalosporin, against a range of anaerobic bacteria. The document summarizes available quantitative data on this compound's efficacy, details the standardized experimental protocols for susceptibility testing of anaerobic organisms, and presents logical workflows through diagrams as specified.
Introduction to this compound
This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] While this compound is widely recognized for its activity against common aerobic pathogens in respiratory tract and skin infections, its efficacy against anaerobic bacteria is less pronounced and more variable.[2][3] Understanding this specific spectrum is crucial for guiding therapeutic choices and for the development of new antimicrobial agents. This compound is stable in the presence of some, but not all, β-lactamase enzymes, which is a key factor in its activity profile.[1]
Quantitative In Vitro Activity of this compound Against Anaerobic Bacteria
The in vitro efficacy of this compound against anaerobic bacteria has been evaluated in several studies. The data presented below is primarily derived from a study by Rokugawa et al. (2007) on anaerobic isolates from dentoalveolar infections and supplemented with findings from the foundational, though less accessible, work of Kato et al. (1989).
Data from Dentoalveolar Infections
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against anaerobic bacteria isolated from dentoalveolar infections, as determined by the agar dilution method.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Prevotella spp. | 320 | 1 | 4 | ≤0.06 - >32 |
| Fusobacterium spp. | 240 | 0.25 | 1 | ≤0.06 - 4 |
| Porphyromonas spp. | 160 | 0.5 | 2 | ≤0.06 - 8 |
| Peptostreptococcus micros | 80 | 0.25 | 1 | ≤0.06 - 2 |
Data sourced from Rokugawa et al. (2007).[4]
General In Vitro Spectrum Findings
A pivotal study by Kato et al. (1989) established the broader in vitro spectrum of this compound against anaerobic bacteria. While the full quantitative data from this study is not widely available, the key findings from its abstract and subsequent citations indicate:
-
Active against: Many species of Gram-negative anaerobic bacteria, pigmented Bacteroides, Peptostreptococcus anaerobius, Fusobacterium varium, Propionibacterium acnes, and Clostridium perfringens.[5]
-
Limited activity against: The Bacteroides fragilis group, including B. fragilis, Bacteroides ovatus, and Bacteroides thetaiotaomicron.[5] The MIC₅₀ for B. fragilis strains was reported to be 25 µg/mL.[5]
-
Variable activity against: Other Gram-positive anaerobes, with MICs for Clostridium difficile ranging from 25 to 100 µg/mL.[5]
It is important to note that this compound can be hydrolyzed by β-lactamases produced by some strains of B. fragilis.[5]
Experimental Protocols
The determination of this compound's in vitro activity against anaerobic bacteria requires strict adherence to standardized methodologies to ensure reproducibility and accuracy. The protocols outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M11-A8, "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria."[6] The agar dilution method is considered the reference standard.
Reference Agar Dilution Method
-
Preparation of Antimicrobial Stock Solutions:
-
This compound powder is reconstituted with a suitable solvent to a known concentration.
-
Serial twofold dilutions of the stock solution are prepared.
-
-
Preparation of Agar Plates:
-
Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is prepared and sterilized.
-
The agar is cooled to 48-50°C in a water bath.
-
The appropriate volume of each antimicrobial dilution is added to the molten agar to achieve the final desired concentrations.
-
The agar is then poured into petri dishes and allowed to solidify.
-
-
Inoculum Preparation:
-
Anaerobic bacteria are grown on supplemented Brucella blood agar plates for 24-48 hours in an anaerobic environment.
-
Colonies are suspended in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Plates:
-
The standardized bacterial suspension is applied to the surface of the prepared agar plates using a Steers-Foltz replicator or a similar device.
-
A growth control plate (without antibiotic) is also inoculated.
-
-
Incubation:
-
The inoculated plates are incubated in an anaerobic atmosphere (e.g., anaerobic jar or chamber) at 35-37°C for 42-48 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control
-
Reference Strains: Specific ATCC (American Type Culture Collection) strains of anaerobic bacteria with known MICs to this compound are tested in parallel to ensure the accuracy of the results.
-
Growth and Purity Checks: All isolates are checked for purity and adequate growth on the control plates.
Visualizations
Experimental Workflow for Agar Dilution Susceptibility Testing
Caption: Workflow for Agar Dilution Susceptibility Testing of Anaerobic Bacteria.
Signaling Pathways and Logical Relationships
As this guide focuses on the in vitro spectrum of activity and experimental protocols, there are no specific signaling pathways to diagram. The logical relationship is the experimental workflow itself, as depicted above. The primary mechanism of action for this compound, as with other cephalosporins, is the inhibition of penicillin-binding proteins (PBPs), which disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. Resistance in anaerobic bacteria to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes.
Conclusion
This compound demonstrates a variable spectrum of activity against anaerobic bacteria. It is generally active against Prevotella spp., Fusobacterium spp., Porphyromonas spp., and Peptostreptococcus micros, particularly those isolated from dentoalveolar infections. However, its efficacy against the Bacteroides fragilis group and Clostridium difficile is limited. The presence of β-lactamases in some anaerobic species, notably within the B. fragilis group, is a significant mechanism of resistance. For drug development professionals, this highlights the need for novel cephalosporins with enhanced stability to anaerobic β-lactamases. For researchers and scientists, continued surveillance of this compound's activity against anaerobic isolates is warranted to monitor for changes in susceptibility patterns. The standardized methodologies outlined in this guide are essential for conducting such surveillance and for the evaluation of new antimicrobial agents against these important pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility of 800 anaerobic isolates from patients with dentoalveolar infection to 13 oral antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Cefdinir Minimum Inhibitory Concentration (MIC) Testing: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis. Determining the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial isolates is crucial for surveillance studies, drug discovery, and guiding therapeutic choices. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Broth Microdilution MIC Testing
The broth microdilution method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Materials and Reagents
-
This compound analytical standard powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae):
-
Haemophilus Test Medium (HTM) broth
-
Mueller-Hinton broth with 2% to 5% lysed horse blood (LHB)
-
-
Sterile 96-well microtiter plates with round-bottom wells
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Sterile tubes for dilutions
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Bacterial culture plates with fresh (18-24 hour) colonies of the test organism(s)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Haemophilus influenzae ATCC® 49247™, Streptococcus pneumoniae ATCC® 49619™)
-
Incubator (35 ± 2 °C)
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in DMSO.
-
Stock Concentration : Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL. A higher concentration (e.g., 1280 µg/mL) is often used to facilitate serial dilutions.
-
Procedure :
-
Accurately weigh the required amount of this compound powder based on its potency.
-
Dissolve the powder in a minimal amount of DMSO.
-
Bring the solution to the final desired volume with sterile distilled water or the appropriate broth medium.
-
Ensure the solution is well-mixed.
-
-
Storage : Aliquot the stock solution into sterile, cryo-safe vials and store at -60°C or below for up to six months. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Primary Culture : From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspension : Transfer the colonies into a tube containing 4-5 mL of a suitable broth (e.g., CAMHB).
-
Standardization : Vortex the suspension thoroughly to ensure it is homogenous. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by measuring the optical density (OD) at 625 nm (target OD is typically 0.08-0.13). This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum : Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Plate Setup : Aseptically dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
This compound Dilution :
-
Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying this compound concentrations.
-
-
Inoculation : Add 10 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls :
-
Growth Control : At least one well containing only broth and the bacterial inoculum (no this compound).
-
Sterility Control : At least one well containing only broth (no bacteria or this compound).
-
-
Incubation : Cover the microtiter plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.
Reading and Interpreting Results
-
Visual Inspection : After incubation, place the microtiter plate on a reading apparatus. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well) compared to the growth control well. The sterility control well should remain clear.
-
Quality Control : The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI or other relevant bodies. If the QC results are out of range, the experimental results are considered invalid, and the test should be repeated.
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound MIC Testing
| Quality Control Strain | Medium | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | CAMHB | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 29213™ | CAMHB | 0.12 - 0.5 |
| Haemophilus influenzae ATCC® 49247™ | HTM | 0.12 - 0.5 |
| Streptococcus pneumoniae ATCC® 49619™ | CAMHB + 2-5% LHB | 0.06 - 0.25[1] |
Note: QC ranges should be verified against the latest CLSI M100 document.
Interpretation of Results: Clinical Breakpoints
Interpreting MIC values to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) requires the use of established clinical breakpoints.
Important Note on this compound Breakpoints: As of the latest revisions, both CLSI and EUCAST have removed specific this compound breakpoints from their primary guidance documents (e.g., CLSI M100, EUCAST Breakpoint Tables). However, the U.S. Food and Drug Administration (FDA) continues to recognize CLSI breakpoints for this compound.[2] This creates a complex situation for clinical interpretation.
For research and development purposes, it is recommended to report the MIC value itself. For clinical applications, laboratories should be aware of this discrepancy. The table below provides historical CLSI breakpoints for this compound for informational purposes.
Table 2: Historical CLSI Breakpoints for this compound (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 |
| Haemophilus influenzae | ≤ 1 | 2 | ≥ 4 |
| Staphylococcus spp. | ≤ 1 | 2 | ≥ 4 |
Disclaimer: These breakpoints are for informational purposes only and may not be current. Users should consult the latest FDA guidance and/or an infectious diseases specialist for the most up-to-date interpretive criteria.
Diagrams
Caption: Experimental workflow for this compound MIC testing.
Caption: Logical relationship for MIC value interpretation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefdinir Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and various research applications.[2][3] This document provides a detailed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective determination of this compound in both pharmaceutical dosage forms and biological matrices.
Principle The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 stationary phase is used to separate this compound from potential impurities and excipients based on its polarity. The mobile phase, a buffered aqueous-organic mixture, carries the sample through the column. This compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, and its concentration is determined by comparing its peak area to that of a known standard.
Instrumentation, Materials, and Reagents
1.1 Instrumentation
-
HPLC system equipped with a gradient or isocratic pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Shimadzu, Agilent, Waters)[4]
-
Chromatographic data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
1.2 Materials and Reagents
-
This compound Reference Standard (USP or equivalent).
-
Methanol (HPLC Grade).[4]
-
Acetonitrile (HPLC Grade).[3]
-
Water (HPLC Grade or Milli-Q).
-
Sodium Dihydrogen Phosphate, Ammonium Acetate, or other buffer salts (Analytical Grade).[1][4]
-
Orthophosphoric Acid or Phosphoric Acid (Analytical Grade).[5]
-
Syringe filters (0.2 µm or 0.45 µm).[4]
Experimental Protocols
This section details a stability-indicating HPLC method adapted from validated, published procedures.[5]
2.1 Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Water : Acetonitrile : Methanol (13:5:2 v/v/v). pH of water adjusted to 3.0 with orthophosphoric acid.[5] |
| Flow Rate | 1.0 mL/min.[3][5] |
| Detection Wavelength | 286 nm.[5] |
| Injection Volume | 20 µL.[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2.2 Preparation of Solutions
-
Mobile Phase Preparation: Mix 650 mL of HPLC-grade water (with pH adjusted to 3.0 using orthophosphoric acid), 250 mL of acetonitrile, and 100 mL of methanol.[5] Filter the resulting mixture through a 0.45 µm membrane filter and degas by sonicating for 15 minutes before use.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (e.g., Methanol:Acetonitrile 4:1 v/v).[5]
-
Working Standard & Calibration Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 0.05 - 25 µg/mL).[3][5]
2.3 Sample Preparation
-
For Pharmaceutical Dosage Forms (Capsules/Tablets):
-
Weigh and finely powder no fewer than 20 tablets or the contents of 20 capsules.[1]
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute with the mobile phase to a final concentration within the calibration range.
-
-
For Biological Matrices (Human Serum):
-
To 500 µL of serum sample in a microcentrifuge tube, add a known concentration of an internal standard (e.g., 100 µL of 5 µg/mL Cefaclor).[4]
-
Add 400 µL of methanol to precipitate proteins.[4]
-
Vortex the mixture for 15-30 seconds and then centrifuge at 10,000 rpm for 5 minutes.[4]
-
Collect the supernatant, filter it through a 0.2 µm syringe filter, and inject it into the HPLC system.[4]
-
Data Presentation and Method Validation
The following tables summarize various reported methods and typical validation parameters for this compound quantification.
Table 1: Comparison of Reported RP-HPLC Methods for this compound Quantification
| Parameter | Method 1 (Serum)[4] | Method 2 (Tablets)[3] | Method 3 (Dosage Forms)[1] | Method 4 (Stability-Indicating)[5] |
|---|---|---|---|---|
| Matrix | Human Serum | Tablets | Capsules | Bulk Drug / Dosage Forms |
| Column | C18 | Develosil C18 | C18 (4 x 250 mm, 5 µm) | Waters Spherisorb C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.2 M NaH₂PO₄ (pH 3.2) : Methanol (70:30) | Phosphate Buffer (pH 3) : Acetonitrile (60:40) | 50mM Ammonium Acetate (pH 3.0) : Methanol (80:20) | Water (pH 3.0) : Acetonitrile : Methanol (13:5:2) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 254 nm | 254 nm | 285 nm | 286 nm |
| Internal Standard | Cefaclor | Not specified | Not specified | Not specified |
Table 2: System Suitability Parameters and Acceptance Criteria System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[6]
| Parameter | Description | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |
| Resolution (Rs) | Measures the separation between two peaks. | Rs > 2.0 (between analyte and nearest peak) |
| Repeatability | Precision of replicate injections of a standard. | RSD ≤ 2.0% for peak area and retention time.[3][7] |
Table 3: Summary of Method Validation Data from Literature
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 5.0 µg/mL (Serum) 0 - 25 µg/mL (Tablets) 0.05 - 15.0 µg/mL (Stability-Indicating) | [4] [3] [5] |
| Correlation Coefficient (r²) | > 0.996 | [3][4] |
| Accuracy (% Recovery) | 96.43% (Serum) Up to 99.98% (Tablets) | [4] [3] |
| Precision (% RSD) | Intra-day: 7.65% (at LOQ) Inter-day: 9.72% (at LOQ) < 2% (Tablets) | [4] [3] |
| Limit of Detection (LOD) | 0.02 µg/mL (Serum) | [4][8] |
| Limit of Quantification (LOQ) | 0.05 µg/mL (Serum) | [4][8] |
Experimental Workflow Visualization
The logical flow of the this compound quantification process, from preparation to final analysis, is illustrated below.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound in various sample matrices.[4] The method is validated according to standard guidelines and can be readily implemented in a quality control or research laboratory for routine analysis. The stability-indicating nature of the detailed protocol also allows for its use in studying the degradation of this compound under stress conditions.[5][9]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. rjpn.org [rjpn.org]
- 3. Stability assay for this compound tablets using RP-HPLC method. [wisdomlib.org]
- 4. banglajol.info [banglajol.info]
- 5. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of this compound in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. A LCMS compatible Stability-Indicating HPLC Assay Method for this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Susceptibility Testing of Clinical Isolates to Cefdinir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vitro susceptibility testing of clinical isolates to Cefdinir, an oral third-generation cephalosporin. The following information is based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardized and reproducible results.
Introduction
This compound exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria.[1] It is stable against hydrolysis by many common beta-lactamases.[1] Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the development of new antimicrobial agents. The most common methods for determining the susceptibility of bacterial isolates to this compound are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion.
Data Presentation
This compound MIC Breakpoints and Interpretive Criteria
The interpretation of MIC values and zone diameters is critical for categorizing a clinical isolate as susceptible, intermediate, or resistant to this compound. These breakpoints are established by regulatory bodies like the CLSI and are based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.
Table 1: CLSI MIC Breakpoints for this compound (µg/mL)
| Bacterial Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus pneumoniae | ≤ 0.5 | - | - |
| Staphylococcus spp. | ≤ 1 | - | - |
| Haemophilus spp. | ≤ 1 | - | - |
Source: Johns Hopkins ABX Guide[2]
Table 2: CLSI Zone Diameter Interpretive Criteria for this compound (5 µg disk)
| Bacterial Species | Zone Diameter (mm) |
| Susceptible (S) | ≥ 20 |
| Resistant (R) | ≤ 16 |
Source: Jones et al., 1993[3]
Quality Control (QC) Ranges
For accurate and reproducible susceptibility testing, it is essential to perform quality control using reference strains. The following tables provide the acceptable MIC and zone diameter ranges for QC strains as recommended by the CLSI.
Table 3: CLSI Quality Control MIC Ranges for this compound
| Quality Control Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 0.5 |
| Haemophilus influenzae ATCC® 49766 | 0.12 - 0.5 |
Source: FDA[1]
Table 4: CLSI Quality Control Zone Diameter Ranges for this compound (5 µg disk)
| Quality Control Strain | Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922 | 24 - 28 |
| Staphylococcus aureus ATCC® 25923 | 25 - 32 |
| Haemophilus influenzae ATCC® 49766 | 24 - 31 |
Source: FDA[1]
This compound In Vitro Activity against Various Clinical Isolates
The following table summarizes the in vitro activity of this compound against a range of common clinical pathogens, presented as MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively).
Table 5: this compound MIC50/MIC90 Data for Selected Clinical Isolates (µg/mL)
| Organism | MIC | MIC |
| Staphylococcus aureus (Oxacillin-susceptible) | 0.5 | 0.5 |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.03 | ≤0.03 |
| Streptococcus pyogenes (Group A) | ≤0.03 | ≤0.03 |
| Haemophilus influenzae | 0.12 | 0.5 |
| Moraxella catarrhalis | 0.12 | 0.5 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.12 | 1 |
Source: Jones et al., 1992; Gupta et al., 2005[4][5]
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M07 standard and is used to determine the quantitative MIC of this compound against a bacterial isolate.[2][6][7]
1. Materials:
- This compound analytical powder
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria
- Haemophilus Test Medium (HTM) broth for Haemophilus spp.[5]
- Sterile saline or appropriate broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Bacterial isolate in pure culture (18-24 hours growth)
- Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, H. influenzae ATCC® 49766)
- Incubator (35 ± 2°C, ambient air for most bacteria; 5% CO
2for Haemophilus spp.) - Micropipettes and sterile tips
2. Preparation of this compound Stock Solution and Dilutions:
- Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
- Perform serial two-fold dilutions of this compound in the appropriate broth (CAMHB or HTM) in the wells of the microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
3. Inoculum Preparation:
- From a fresh culture, select several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate (except the sterility control).
- Incubate the plates at 35 ± 2°C for 16-20 hours (20-24 hours for staphylococci). For Haemophilus spp., incubate in a 5% CO
2atmosphere.[8]
5. Interpretation of Results:
- Following incubation, examine the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
- Compare the obtained MIC value to the interpretive criteria in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.
- Ensure that the MICs for the quality control strains are within the acceptable ranges listed in Table 3.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This protocol is based on the CLSI M02 standard and provides a qualitative assessment of susceptibility.[9][10]
1. Materials:
- 5 µg this compound disks
- Mueller-Hinton Agar (MHA) plates (4 mm depth) for non-fastidious bacteria.[11]
- Haemophilus Test Medium (HTM) agar plates for Haemophilus spp.[5]
- Sterile saline or appropriate broth for inoculum preparation
- 0.5 McFarland turbidity standard
- Bacterial isolate in pure culture (18-24 hours growth)
- Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923, H. influenzae ATCC® 49766)
- Incubator (35 ± 2°C, ambient air for most bacteria; 5% CO
2for Haemophilus spp.) - Sterile cotton swabs
- Calipers or a ruler for measuring zone diameters
2. Inoculum Preparation:
- Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation of Agar Plates:
- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes before applying the disks.
4. Application of this compound Disks:
- Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar.
- Gently press the disk to ensure complete contact with the agar surface.
5. Incubation:
- Invert the plates and incubate at 35 ± 2°C for 16-20 hours (24 hours for staphylococci). For Haemophilus spp., incubate in a 5% CO
2atmosphere.[8]
6. Interpretation of Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter.
- Compare the measured zone diameter to the interpretive criteria in Table 2 to classify the isolate.
- Ensure that the zone diameters for the quality control strains are within the acceptable ranges provided in Table 4.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. nih.org.pk [nih.org.pk]
- 3. Interpretive criteria for disk diffusion tests using 5-microgram this compound disks with rapidly growing clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 10. testinglab.com [testinglab.com]
- 11. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Evaluating Cefdinir Efficacy in Animal Models of Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of Cefdinir against common bacterial pathogens that cause pneumonia. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound.
Introduction to Animal Models in Pneumonia Research
Animal models are indispensable tools in the preclinical evaluation of new antimicrobial agents.[1] They provide a complex biological system to study the interplay between the host, the pathogen, and the therapeutic agent, which cannot be replicated by in vitro experiments. Murine (mouse) and rat models are the most frequently used for studying bacterial pneumonia due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of well-characterized strains.[2]
The primary objective of these models in the context of antibiotic evaluation is to determine the drug's ability to reduce the bacterial burden in the lungs and improve survival rates. Key pathogens commonly used to induce pneumonia in these models include Streptococcus pneumoniae, Klebsiella pneumoniae, and Haemophilus influenzae, all of which are clinically relevant causes of community-acquired pneumonia. This compound, a third-generation oral cephalosporin, has demonstrated in vitro activity against these pathogens, making it a candidate for evaluation in such models.[3][4]
Recommended Animal Models
The choice of animal model depends on the specific research question and the pathogen being investigated. Both immunocompetent and neutropenic models are utilized. Neutropenic models, where the animal's immune system is suppressed, are often used to assess the direct antimicrobial effect of a drug with minimal interference from the host's immune response.
Mouse Models:
-
Strains: Inbred strains such as BALB/c and C57BL/6, or outbred stocks like ICR, are commonly used.[5]
-
Advantages: Small size, ease of handling, and the availability of a wide range of immunological reagents.
Rat Models:
-
Strains: Wistar and Sprague-Dawley are frequently used strains.
-
Advantages: Larger size allows for easier surgical manipulation and collection of larger sample volumes.
Data Presentation: Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in animal models of infection.
Table 1: In Vivo Efficacy of this compound Against Haemophilus influenzae in a Mouse Systemic Infection Model
| Mouse Strain | Bacterial Strain | Infection Model | This compound Dose (mg/kg) | Efficacy Endpoint | Result | Reference |
| Not Specified | H. influenzae (β-lactamase negative) | Lethal Systemic Infection | 5.8 | PD₅₀ | 50% protection from mortality | [1] |
| Not Specified | H. influenzae (β-lactamase positive) | Lethal Systemic Infection | 3.1 | PD₅₀ | 50% protection from mortality | [1] |
| Not Specified | H. influenzae | Time-kill in blood | 6 - 12 | Bacterial Load Reduction | ≥ 100-fold reduction in viable counts in blood 24h post-challenge | [1] |
PD₅₀: Protective Dose 50, the dose required to protect 50% of the animals from lethal infection.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Strain | Administration Route | Dose (mg/kg) | T½ (hours) | Cmax (µg/mL) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Mouse | ICR | Intravenous | 20 | - | - | - | - | [6] |
| Mouse | ICR | Oral | 20 | Longer than IV | - | - | 12.6 - 13.1 | [6][7] |
| Rat | Sprague-Dawley | Intravenous | 10 | 0.62 ± 0.17 | - | - | - | [8] |
| Rat | Sprague-Dawley | Oral | 20 | Longer than IV | - | - | 15.3 | [7] |
T½: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.
Experimental Protocols
Detailed methodologies for inducing pneumonia and evaluating this compound efficacy are provided below. These protocols are based on established methods and can be adapted to specific experimental needs.
Protocol for Inducing Pneumonia in Mice with Streptococcus pneumoniae
This protocol describes a non-surgical method for inducing pneumococcal pneumonia in mice.
Materials:
-
Streptococcus pneumoniae strain (e.g., a penicillin-susceptible serotype)
-
Todd-Hewitt broth supplemented with 0.5% yeast extract (THY broth)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Micropipettes and sterile tips
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. pneumoniae from a frozen stock into THY broth and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
The following day, subculture the bacteria in fresh THY broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU in 50 µL).
-
-
Intranasal Inoculation:
-
Anesthetize the mice using isoflurane.
-
Once anesthetized, hold the mouse in a supine position.
-
Carefully pipette 50 µL of the bacterial suspension into the nares of the mouse (25 µL per nostril).
-
Maintain the mouse in a supine position for a brief period to allow for inhalation of the inoculum.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
At a predetermined time post-infection (e.g., 4 or 24 hours), administer this compound orally via gavage at the desired dosage (e.g., 10, 20, or 40 mg/kg).
-
Administer the treatment once or twice daily for a specified duration (e.g., 3-5 days). A control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Survival: Monitor the mice daily for signs of illness and record mortality for a period of 7-14 days.
-
Bacterial Load in Lungs: At specific time points (e.g., 24 or 48 hours after the last treatment), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar plates (e.g., blood agar). Calculate the number of colony-forming units (CFU) per gram of lung tissue.
-
Protocol for Inducing Pneumonia in Rats with Klebsiella pneumoniae
This protocol outlines a method for establishing a K. pneumoniae lung infection in rats.
Materials:
-
Klebsiella pneumoniae strain
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., a small animal laryngoscope and a catheter)
-
Male Wistar rats (200-250 g)
Procedure:
-
Bacterial Culture Preparation:
-
Grow K. pneumoniae in TSB overnight at 37°C.
-
Prepare a fresh subculture and grow to mid-log phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired inoculum concentration (e.g., 1 x 10⁸ CFU in 100 µL).
-
-
Intratracheal Instillation:
-
Anesthetize the rat with a ketamine/xylazine cocktail administered intraperitoneally.
-
Place the anesthetized rat on a slanted board in a supine position.
-
Visualize the trachea using a small animal laryngoscope and insert a sterile catheter into the trachea.
-
Instill 100 µL of the bacterial suspension through the catheter into the lungs.
-
-
This compound Treatment:
-
Prepare the this compound formulation as described in the mouse protocol.
-
Initiate treatment at a specified time post-infection. Administer this compound orally via gavage at the desired dosages.
-
Continue treatment for the planned duration, with a control group receiving the vehicle.
-
-
Efficacy Evaluation:
-
Survival: Monitor the rats daily for morbidity and mortality.
-
Bacterial Load in Lungs and Spleen: At designated endpoints, euthanize the rats. Aseptically harvest the lungs and spleen. Homogenize the tissues and perform quantitative cultures to determine the CFU per gram of tissue. Dissemination of the infection can be assessed by culturing the spleen.
-
Histopathology: A portion of the lung tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate the extent of inflammation and tissue damage.
-
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.
References
- 1. Experimental infection with Streptococcus pneumoniae in mice: correlation of in vitro activity and pharmacokinetic parameters with in vivo effect for 14 cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 3. This compound: a review of its use in the management of mild-to-moderate bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of this compound (FK482), a new oral cephalosporin with enhanced antistaphylococcal activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Response to Klebsiella pneumoniae Infection in an Experimental Rat Model | PLOS One [journals.plos.org]
- 7. Wistar Rat Pneumonia Model: Bacterial Dose, Incubation Time, Inoculation Technique and Laboratory Examination Parameters [arccjournals.com]
- 8. droracle.ai [droracle.ai]
Pharmacokinetic and pharmacodynamic (PK/PD) modeling of Cefdinir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) properties of Cefdinir, a third-generation oral cephalosporin. Detailed protocols for key experimental procedures are included to facilitate the design and execution of PK/PD modeling studies.
Introduction to this compound PK/PD
This compound is a broad-spectrum cephalosporin antibiotic effective against a variety of Gram-positive and Gram-negative bacteria commonly associated with respiratory tract and skin infections.[1][2] Understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.
The primary PK/PD index associated with the efficacy of cephalosporins like this compound is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC) of the target pathogen.[1]
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been well-characterized in both adult and pediatric populations. Key parameters are summarized in the tables below.
Table 1: Mean Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | 300 mg Capsule | 600 mg Capsule |
| Cmax (mg/L) | 1.60 ± 0.55 | 2.87 ± 1.01 |
| Tmax (hr) | 3.0 ± 0.98 | 3.0 ± 0.84 |
| AUC (mg·h/L) | 7.39 ± 2.17 | 11.1 ± 3.93 |
| Elimination Half-life (t½) (hr) | 1.70 ± 0.63 | 1.66 ± 0.59 |
| Oral Bioavailability (Capsule) | 21% (300 mg), 16% (600 mg) | |
| Oral Bioavailability (Suspension) | 25% | |
| Protein Binding | 60-70% |
Data compiled from publicly available FDA documents.
Table 2: Mean Pharmacokinetic Parameters of this compound in Pediatric Patients (6 months to 12 years)
| Parameter | 7 mg/kg Suspension | 14 mg/kg Suspension |
| Cmax (mg/L) | 2.30 ± 0.65 | 3.86 ± 0.62 |
| Tmax (hr) | 2.2 ± 0.6 | 1.8 ± 0.4 |
| AUC (mg·h/L) | 8.31 ± 2.55 | 13.4 ± 2.65 |
| Elimination Half-life (t½) (hr) | 1.77 ± 0.32 | 1.79 ± 0.39 |
Data compiled from publicly available FDA documents.
Absorption: this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 2 to 4 hours after oral administration.[2] The bioavailability of the capsule formulation is approximately 21% for a 300 mg dose and 16% for a 600 mg dose. The oral suspension has a higher relative bioavailability, estimated to be 120% of the capsule.[3]
Distribution: this compound is 60% to 70% bound to plasma proteins in both adults and children.[4] It distributes into various tissues, including blister fluid, middle ear fluid, tonsils, and sinus tissue.
Metabolism: this compound is not significantly metabolized in the body.[4]
Excretion: The drug is primarily eliminated unchanged by the kidneys, with a mean plasma elimination half-life of approximately 1.7 hours in individuals with normal renal function.[4]
Pharmacodynamic Properties of this compound
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.
Caption: this compound's mechanism of action.
Spectrum of Activity
This compound is active against a range of common respiratory and skin pathogens.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound for Key Pathogens
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.03 - 0.25 | 0.12 - 1 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.03 - 0.12 | ≤0.03 - 0.5 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.03 - 0.25 | 0.06 - 0.5 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.03 - 0.12 | 0.06 - 0.5 |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 1 | 1 - 2 |
Data compiled from multiple in vitro surveillance studies.[5][6] MIC values can vary based on geographic location and testing methodology.
Mutant Prevention Concentration (MPC)
The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population. While specific MPC data for this compound is limited in publicly available literature, this parameter is crucial for understanding and preventing the emergence of resistance.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This compound exhibits a significant PAE against Gram-positive organisms and a shorter PAE against Gram-negative bacteria.
Table 4: Post-Antibiotic Effect (PAE) of this compound
| Organism | Concentration | PAE Duration (hours) |
| Staphylococcus aureus | 4 x MIC | 1.1 - 1.4 |
| Streptococcus pneumoniae | 4 x MIC | 0.9 - 1.1 |
| Haemophilus influenzae | 4 x MIC | 0.4 - 0.8 |
| Moraxella catarrhalis | 4 x MIC | 0.65 - 0.95 |
Data from a study by Felmingham et al.[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against bacterial isolates.
Caption: Workflow for MIC determination.
Materials:
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration.
-
Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Perform Serial Dilutions: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. Add 50 µL of the starting this compound solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculate: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubate: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
This protocol describes a method for determining the MPC of this compound.
Materials:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolate
-
Broth culture medium (e.g., Tryptic Soy Broth)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare High-Density Inoculum: Grow the bacterial isolate in broth to a high density (≥10¹⁰ CFU/mL).
-
Prepare this compound Agar Plates: Prepare MHA plates containing a range of this compound concentrations, typically from the MIC to 64x MIC.
-
Plate Inoculum: Plate a large volume (e.g., 100 µL) of the high-density inoculum onto each this compound-containing agar plate.
-
Incubate: Incubate the plates at 35-37°C for 48-72 hours.
-
Determine MPC: The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a general framework for conducting a single-dose pharmacokinetic study of this compound in rats.[8]
Caption: Workflow for an in vivo PK study.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the study.
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Dosing: Administer a single oral dose of this compound suspension via gavage.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).
Population PK/PD Modeling
Population PK/PD modeling is a powerful tool used to quantify the variability in drug exposure and response within a patient population and to identify factors that influence this variability.[9] For this compound, population PK models can be developed using data from clinical trials to:
-
Characterize the typical PK profile and inter-individual variability in different patient populations (e.g., adults, children, patients with renal impairment).[10]
-
Identify significant covariates (e.g., age, weight, renal function) that affect this compound's pharmacokinetics.
-
Simulate different dosing regimens to predict the probability of attaining the desired PK/PD target (%fT>MIC) for various pathogens.
-
Inform the development of optimized dosing guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Population Pharmacokinetic Study of Cefathiamidine in Infants With Augmented Renal Clearance [frontiersin.org]
- 5. In vitro activity evaluations of this compound (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Haemophilus influenzae, Streptococcus pneumoniae, including serotype 19A, and Moraxella catarrhalis paediatric isolates from 2005 to 2007 to commonly used antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal activity and postantibiotic effect of this compound (Cl 983, FK 482) against selected pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interaction between this compound and two angiotensin-converting enzyme inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
- 10. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols: Cefdinir Tissue Distribution Analysis in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its distribution profile in various tissues is crucial for predicting efficacy in treating localized infections and for assessing potential off-target effects. This document provides detailed application notes and protocols for the analysis of this compound tissue distribution in murine models, a key component of preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.
Data Presentation
The following table summarizes the expected tissue distribution of this compound based on a study in rabbits, which provides a likely proxy for distribution in murine models. Following oral administration, this compound distributes to various tissues, with the highest concentrations typically found in the organs of elimination, such as the kidneys.
Table 1: Representative Tissue Distribution of this compound in an Animal Model (Rabbit)
| Tissue | Mean Tissue:Plasma Concentration Ratio (at 1-hour post-dose) | Mean Tissue:Plasma AUC Ratio (0-2 hours) |
| Kidney | 6.95 | 6.57 |
| Liver | 0.30 | 0.28 |
| Lung | 0.28 | 0.28 |
| Heart | 0.13 | 0.13 |
| Spleen | 0.08 | 0.10 |
Source: Adapted from a pharmacology review of a New Drug Application, detailing a study in male Japanese White rabbits following a single 20 mg/kg oral dose.[1]
Studies involving radiolabeled this compound in rats have indicated wide distribution to most tissues, with the notable exceptions of the brain, bone marrow, and thyroid, where penetration is limited.[1]
Experimental Protocols
This section outlines the key experimental protocols for conducting a this compound tissue distribution study in a murine model.
Protocol 1: Animal Handling and Dosing
-
Animal Model: Male ICR or BALB/c mice (6-8 weeks old, 20-25 g).
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer a single oral dose of this compound (e.g., 20 mg/kg) via oral gavage. A cohort of animals should also receive an intravenous dose to determine absolute bioavailability.
Protocol 2: Sample Collection
-
Time Points: Collect samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to capture the absorption, distribution, and elimination phases.
-
Blood Collection: At each time point, collect blood samples from a subset of animals via cardiac puncture or retro-orbital bleeding into heparinized tubes. Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Tissue Collection: Immediately following blood collection, euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).
-
Tissue Harvesting: Perfuse the circulatory system with cold saline to remove residual blood from the tissues. Carefully dissect and collect various tissues of interest (e.g., liver, kidneys, lungs, spleen, heart, muscle, and brain).
-
Sample Processing: Rinse the collected tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store samples at -80°C until analysis.
Protocol 3: Tissue Homogenization and Sample Preparation
-
Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Tissue Homogenization:
-
Thaw the frozen tissue samples on ice.
-
Add a known volume of homogenization buffer to the tissue (typically a 1:3 or 1:4 tissue weight to buffer volume ratio).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until a uniform homogenate is achieved. Keep samples on ice throughout the process to minimize degradation.
-
-
Protein Precipitation:
-
To an aliquot of the tissue homogenate or plasma, add a protein precipitating agent (e.g., ice-cold acetonitrile or trichloroacetic acid) in a 1:2 or 1:3 ratio (sample to precipitant).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a clean tube for analysis.
Protocol 4: Analytical Method - LC-MS/MS Quantification
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., cefaclor or a stable isotope-labeled this compound).
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank tissue homogenate or plasma.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound tissue distribution analysis in murine models.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
Application Notes and Protocols for Studying the Intracellular Activity of Cefdinir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3][4] While this compound is well-established for treating a range of infections, its efficacy against intracellular pathogens is not as clear. Some evidence suggests that this compound may enhance the opsonophagocytic killing of bacteria such as Escherichia coli and Staphylococcus aureus by neutrophils.[5] Conversely, other studies indicate that, like many β-lactam antibiotics, this compound exhibits poor penetration into macrophages.
This document provides detailed protocols for establishing in vitro cell culture models to investigate the intracellular activity of this compound. These models are essential for elucidating the potential direct or indirect effects of this compound on bacteria that can survive and replicate within host cells. The following protocols are designed to be adaptable for various phagocytic and non-phagocytic cell lines and common intracellular pathogens.
Data Presentation
This compound Pharmacokinetic and In Vitro Susceptibility Data
The following tables summarize key pharmacokinetic parameters and minimum inhibitory concentrations (MICs) for this compound against common bacterial pathogens. This data is crucial for designing and interpreting intracellular activity studies.
| Parameter | Value | Reference |
| Protein Binding | 60-70% | [6] |
| Mean Volume of Distribution (Adults) | 0.35 L/kg | [6] |
| Mean Volume of Distribution (Pediatrics) | 0.67 L/kg | [6] |
| Elimination Half-life | ~1.7 hours | [6] |
Note: There is limited data on the intracellular concentration of this compound in phagocytic cells.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus (Oxacillin-susceptible) | - | 0.25 | |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.03 | 0.06 | |
| Haemophilus influenzae (β-lactamase negative) | 0.06 | 0.12 | |
| Haemophilus influenzae (β-lactamase positive) | 0.12 | 0.25 | |
| Moraxella catarrhalis | ≤0.03 | 0.06 |
Experimental Protocols
Protocol 1: Intracellular Activity of this compound in Macrophages (THP-1 Cell Line)
This protocol describes a method to quantify the intracellular bactericidal activity of this compound against Staphylococcus aureus in a human monocytic cell line (THP-1) differentiated into macrophages.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound analytical standard
-
Gentamicin
-
Phosphate Buffered Saline (PBS)
-
Sterile distilled water
-
24-well tissue culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed 5 x 10^5 cells per well in a 24-well plate and add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours until cells adhere and exhibit macrophage morphology. Replace the media with fresh, PMA-free RPMI-1640 with 10% FBS and rest the cells for 24 hours before infection.
-
-
Bacterial Preparation:
-
Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.
-
The next day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Wash the bacterial pellet twice with PBS and resuspend in RPMI-1640 without antibiotics.
-
-
Macrophage Infection:
-
Aspirate the medium from the differentiated THP-1 cells and infect with the bacterial suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).
-
Centrifuge the plate at 200 x g for 5 minutes to synchronize infection and incubate for 1 hour at 37°C in 5% CO2 to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the infection medium and wash the cells three times with warm PBS.
-
Add fresh RPMI-1640 containing 10% FBS and a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour. Note: The appropriate concentration of gentamicin should be determined empirically to ensure it does not affect intracellular bacterial viability or macrophage health.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in RPMI-1640 with 10% FBS at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the MIC). Include a drug-free control.
-
Aspirate the gentamicin-containing medium, wash the cells once with warm PBS, and add the this compound-containing or drug-free medium.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
At each time point, aspirate the medium and wash the cells three times with PBS.
-
Lyse the macrophages by adding 0.5 mL of sterile, cold distilled water to each well and incubating for 15 minutes.
-
Collect the lysate and perform serial dilutions in PBS.
-
Plate the dilutions on TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of Colony Forming Units (CFU) per well.
-
-
Data Analysis:
-
Calculate the percentage of bacterial survival at each this compound concentration compared to the drug-free control at the same time point.
-
Plot the results as a time-kill curve or a dose-response curve.
-
Protocol 2: this compound's Effect on Phagocytic Killing by Neutrophils
This protocol is designed to assess the indirect effect of this compound on the ability of neutrophils to kill phagocytosed bacteria.
Materials:
-
Freshly isolated human neutrophils or a neutrophil-like cell line (e.g., HL-60)
-
Staphylococcus aureus or Haemophilus influenzae
-
This compound analytical standard
-
Normal human serum (for opsonization)
-
Hanks' Balanced Salt Solution (HBSS)
-
Tryptic Soy Broth (TSB) and Agar (TSA) or Chocolate Agar for H. influenzae
-
Sterile distilled water
Procedure:
-
Bacterial Pre-treatment (Optional):
-
Grow bacteria to mid-log phase as described in Protocol 1.
-
Expose a sub-set of the bacteria to sub-inhibitory concentrations of this compound (e.g., 0.25x or 0.5x MIC) for 1-2 hours.
-
Wash the bacteria twice with PBS to remove the antibiotic.
-
-
Opsonization:
-
Resuspend the pre-treated or untreated bacteria in HBSS containing 10% normal human serum.
-
Incubate at 37°C for 30 minutes to allow for opsonization.
-
-
Phagocytosis Assay:
-
Isolate human neutrophils from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.
-
In a microcentrifuge tube, combine the opsonized bacteria with the neutrophil suspension at an MOI of 1.
-
Incubate at 37°C with gentle rotation for 30-60 minutes.
-
-
This compound Treatment:
-
Add this compound to the neutrophil-bacteria suspension at various concentrations (e.g., 1x, 10x MIC). Include a drug-free control.
-
Continue incubation for an additional 1-2 hours.
-
-
Quantification of Surviving Bacteria:
-
At desired time points, take an aliquot of the suspension and lyse the neutrophils by adding sterile, cold distilled water and vortexing.
-
Perform serial dilutions and plate on appropriate agar to determine the total number of surviving bacteria (intracellular and extracellular).
-
To differentiate intracellular from extracellular bacteria, a parallel set of tubes can be centrifuged to pellet the neutrophils. The supernatant containing extracellular bacteria can be plated, and the cell pellet can be washed and then lysed before plating.
-
-
Data Analysis:
-
Compare the CFU counts in the this compound-treated samples to the drug-free controls to determine if this compound enhances the killing of bacteria by neutrophils.
-
Mandatory Visualization
Caption: Workflow for assessing the intracellular activity of this compound.
Caption: Hypothetical indirect mechanism of this compound's intracellular activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound-induced modification of the susceptibility of bacteria to the antibacterial activity of human serum and polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.texas.gov [hhs.texas.gov]
Application Notes and Protocols for Cefdinir Susceptibility Testing via Agar Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate determination of its in vitro efficacy against clinically relevant bacterial isolates is crucial for guiding therapeutic decisions and for surveillance of emerging resistance. The agar dilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This document provides detailed application notes and a comprehensive protocol for performing this compound susceptibility testing using the agar dilution method, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
This compound MIC Interpretive Criteria
The interpretation of this compound MIC values is essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant. These breakpoints are established by regulatory bodies such as the CLSI. While a comprehensive official table from the latest CLSI M100 document was not available in the search, the following MIC breakpoints have been reported for specific organisms.[1] It is critical to consult the most current version of the CLSI M100 document for the latest interpretive criteria.
| Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 |
| Staphylococcus spp. | ≤ 1 | - | - |
| Haemophilus spp. | ≤ 1 | - | - |
Note: The absence of intermediate or resistant breakpoints for Staphylococcus spp. and Haemophilus spp. in the provided source suggests that isolates with MICs above the susceptible breakpoint may be considered non-susceptible. Referencing the latest CLSI guidelines is imperative for accurate interpretation.
Quality Control (QC) Ranges for this compound MIC Testing
Routine quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and reproducibility of results. The following table summarizes the acceptable MIC ranges for this compound when testing standard ATCC® quality control strains using the agar dilution method.
| Quality Control Strain | ATCC® No. | This compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.12 - 0.5 |
| Staphylococcus aureus | 29213 | 0.12 - 0.5 |
| Haemophilus influenzae | 49766 | 0.12 - 0.5 |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |
Experimental Protocols
This section outlines the detailed methodology for performing this compound susceptibility testing using the agar dilution method, based on the principles described in the CLSI M07 document.[2][3][4]
Materials
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
Sterile distilled water or other appropriate solvent
-
Sterile petri dishes (90 or 150 mm)
-
Sterile pipettes and tubes for serial dilutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
-
Quality control bacterial strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, H. influenzae ATCC® 49766, S. pneumoniae ATCC® 49619)
-
Vortex mixer
-
pH meter
Preparation of this compound Stock Solution
-
Determine the appropriate solvent: this compound is soluble in 0.1 N HCl and can be prepared as a stock solution in water.[5][6] Consult the manufacturer's instructions for the specific this compound powder being used.
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder based on its potency to prepare a stock solution of a high concentration (e.g., 1000 µg/mL or 1280 µg/mL).
-
Dissolve the powder: Aseptically dissolve the weighed this compound powder in the appropriate sterile solvent. Ensure complete dissolution. This is the stock solution.
-
Sterilization: this compound solutions are typically not heat-stable and should be sterilized by membrane filtration (0.22 µm filter) if necessary.
Preparation of this compound-Containing Agar Plates
-
Prepare Molten Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions. Autoclave to sterilize and then cool to 45-50°C in a water bath. The final pH of the agar should be between 7.2 and 7.4.
-
Prepare Serial Dilutions of this compound: Perform a series of twofold dilutions of the this compound stock solution in a sterile diluent to achieve the desired range of concentrations to be tested (e.g., 0.06 to 64 µg/mL).
-
Incorporate this compound into Agar: Add one part of each this compound dilution to nine parts of molten MHA (e.g., 2 mL of this compound dilution to 18 mL of molten agar). Mix thoroughly by inverting the tube several times to ensure a homogenous distribution of the antibiotic.
-
Pour Plates: Immediately pour the this compound-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the agar to solidify at room temperature.
-
Control Plates: Prepare a growth control plate containing MHA without any this compound and a sterility control plate (uninoculated).
-
Drying and Storage: Allow the plates to dry before use. If not used immediately, plates can be stored in a sealed plastic bag at 2-8°C for a limited time. The stability of this compound in the agar should be considered.
Inoculum Preparation and Inoculation
-
Bacterial Culture: From a pure, 18-24 hour culture of the test organism, select several well-isolated colonies.
-
Prepare Inoculum Suspension: Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) or saline.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute Inoculum (if necessary): For the agar dilution method, the final inoculum on the agar surface should be approximately 10^4 CFU per spot. This may require a 1:10 dilution of the standardized suspension.
-
Inoculation: Using a multipoint replicator, inoculate the surface of each this compound-containing agar plate, including the growth control plate, with the standardized bacterial suspension.
Incubation and Interpretation
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, incubate in a CO2-enriched atmosphere.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, including the presence of a faint haze or a single colony. The growth control plate should show confluent growth.
-
Interpretation: Compare the obtained MIC value to the interpretive criteria provided by CLSI to categorize the isolate as susceptible, intermediate, or resistant.
Mandatory Visualizations
Caption: Experimental workflow for this compound agar dilution susceptibility testing.
References
- 1. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. tsijournals.com [tsijournals.com]
- 6. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for In Vivo Cefdinir Efficacy Studies in a Mouse Septicemia Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Cefdinir in a mouse model of septicemia. The methodologies described herein are established preclinical models for assessing antimicrobial agents.
Introduction
Sepsis remains a significant global health challenge characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The development of effective antimicrobial therapies is paramount. This compound, a third-generation oral cephalosporin, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This document outlines protocols for assessing the in vivo efficacy of this compound in a mouse septicemia model, a critical step in preclinical drug development. The two primary models detailed are the Cecal Ligation and Puncture (CLP) model, which induces a polymicrobial infection, and the bacterial injection model for mono-microbial infections.
This compound's Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This is achieved through binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This inhibition leads to a compromised cell wall and ultimately cell lysis. This compound is also stable against many common beta-lactamases.
Figure 1: Simplified mechanism of action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for inducing sepsis in mice and subsequently evaluating the efficacy of this compound.
Experimental Workflow Overview
Troubleshooting & Optimization
Troubleshooting Cefdinir instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefdinir in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in potency. What are the primary factors affecting its stability in an aqueous environment?
A1: this compound's stability in aqueous solutions is primarily influenced by pH. It is most stable in the pH range of 3 to 7.[1] Outside of this range, particularly at acidic (pH < 3) and alkaline (pH > 7) conditions, its degradation accelerates significantly.[1] Other factors that can contribute to instability include exposure to elevated temperatures and light.
Q2: What are the main degradation pathways for this compound in water?
A2: The primary degradation routes for this compound in aqueous solutions involve the hydrolysis of the β-lactam ring, which is a characteristic instability pathway for cephalosporin antibiotics.[2][3][4] This can be accompanied by several pH-dependent isomerizations, such as lactonization and epimerization at positions C-6 or C-7.[2][3]
Q3: I'm observing a color change in my this compound solution. What could be the cause?
A3: A reddish color in solutions containing this compound can occur due to the formation of a non-absorbable complex between this compound or its degradation products and iron ions. Ensure your glassware is thoroughly cleaned and that your reagents, including water, are free from trace iron contamination.
Q4: How should I prepare and store my this compound stock solutions to minimize degradation?
A4: To minimize degradation, prepare this compound solutions using a buffer with a pH between 3 and 7. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, consider preparing fresh solutions before use or conducting stability studies to determine the acceptable storage duration under your specific conditions. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Q5: I need to perform a forced degradation study on this compound. What conditions are typically used?
A5: Forced degradation studies for this compound, as per ICH guidelines, typically involve exposing the drug to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3-30% H₂O₂), photolysis (exposure to UV light), and thermal stress (e.g., heating at 60-80°C).[5] The goal is to achieve partial degradation (typically 10-30%) to identify and characterize the degradation products and validate the stability-indicating nature of analytical methods.
Troubleshooting Guide
Issue: Unexpectedly High Levels of this compound Degradation in Solution
This guide will help you troubleshoot potential causes for the accelerated degradation of this compound during your experiments.
Step 1: Verify Solution pH
-
Action: Measure the pH of your this compound solution immediately after preparation and at various time points during your experiment.
-
Rationale: this compound degradation is highly pH-dependent, with instability increasing significantly below pH 3 and above pH 7.[1] Deviations from the optimal pH range are a common cause of unexpected degradation.
Step 2: Assess Storage Conditions
-
Action: Review your storage procedures. Was the solution exposed to elevated temperatures or direct light for extended periods?
-
Rationale: Both heat and light can accelerate the degradation of this compound. Solutions should be stored in a cool, dark place.
Step 3: Evaluate Purity of Reagents and Solvents
-
Action: Ensure the use of high-purity water and buffer components. Check for potential contaminants, such as trace metals (e.g., iron), which can catalyze degradation.
-
Rationale: Impurities in your reagents can interact with this compound and promote its degradation.
Step 4: Review Analytical Method
-
Action: If you are using an analytical method to assess stability (e.g., HPLC), ensure the method is validated and stability-indicating.
-
Rationale: A non-specific analytical method may not be able to distinguish between intact this compound and its degradation products, leading to inaccurate stability assessments.
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation under various stress conditions from a forced degradation study.
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation | Degradation Products' Retention Time (min) |
| Acid Hydrolysis | 0.1 M HCl | 6 hours at 60°C | 38.64% | 1.94, 2.50, 4.28 |
| Base Hydrolysis | 0.1 M NaOH | 6 hours at 60°C | 48.83% | 1.57, 1.93, 2.49 |
| Oxidation | 30% H₂O₂ | 6 hours at 60°C | 15.25% | 1.63, 1.95, 2.39, 2.55 |
| Photolysis | UV Light (254 nm & 366 nm) | 48 hours | 9.74% | 1.63, 1.96, 2.55 |
| Thermal Degradation | Heat | 48 hours at 80°C | 10.52% | 1.63, 1.96, 2.55 |
Data adapted from Hamrapurkar et al., 2011.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the methodology for inducing the degradation of this compound under various stress conditions to assess its stability.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol:acetonitrile mixture (4:1 v/v).[6]
2. Stress Conditions:
-
Acid-Induced Degradation:
-
Mix 10 mL of the this compound stock solution with 10 mL of methanol and 10 mL of 0.1 M HCl.
-
Reflux the mixture at 60°C for approximately six hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to pH 7 with 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[5]
-
-
Base-Induced Degradation:
-
Mix 10 mL of the this compound stock solution with 10 mL of methanol and 10 mL of 0.1 M NaOH.
-
Reflux the mixture at 60°C for approximately six hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution to pH 7 with 0.1 M HCl.
-
Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[5]
-
-
Oxidative Degradation:
-
Mix 10 mL of the this compound stock solution with 10 mL of 30% H₂O₂.
-
Reflux the mixture at 60°C for approximately six hours.
-
Allow the solution to cool to room temperature.
-
Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[5]
-
-
Thermal Degradation:
-
Store approximately 50 mg of solid this compound at 80°C for 48 hours.
-
After exposure, dissolve the powder in methanol and dilute with the mobile phase to a final concentration of 10 µg/mL.[5]
-
-
Photolytic Degradation:
-
Expose approximately 50 mg of solid this compound to both short (254 nm) and long (366 nm) wavelength UV light for 48 hours.
-
After exposure, dissolve the powder in methanol and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. A common method uses a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., pH 3.0) and organic solvents like acetonitrile and methanol. Detection is typically performed using a UV detector at around 286 nm.[5]
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for unexpected this compound degradation.
Caption: Key factors influencing the stability of this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of this compound in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cefdinir Dosage for In Vivo Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Cefdinir in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats?
A1: For initial efficacy studies in mice, oral doses have been shown to be effective in the range of 6 to 24 mg/kg.[1] For instance, studies on Staphylococcus aureus and Haemophilus influenzae infections in mice demonstrated protective effects with PD50 values (the dose required to protect 50% of animals) ranging from 2.3 to 24 mg/kg, depending on the bacterial strain and infection model.[1] In rats, pharmacokinetic studies have been conducted with oral doses ranging from 2.5 to 80 mg/kg.[2][3] A common starting point for pharmacokinetic studies in rats is a single 20 mg/kg oral dose.[2]
Q2: How does the oral bioavailability of this compound differ across common animal models?
A2: The oral bioavailability of this compound varies significantly among different animal species. It is relatively low in rodents, with reported absolute bioavailabilities of 12.6% in mice and 15.3% in rats.[3] Rabbits show moderate absorption at 32.3%, while dogs exhibit the highest bioavailability at 72.3%.[3] This is a critical consideration when translating dosages between species.
Q3: What is the recommended dosing frequency for this compound in animal studies?
A3: this compound has a relatively short plasma half-life in animals, similar to what is observed in humans (approximately 1.7 hours).[4] Therefore, twice-daily (BID) administration is often the more appropriate dosing strategy to maintain drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen, especially for treating infections like community-acquired pneumonia.[5] However, once-daily (QD) dosing has been shown to be effective for certain upper respiratory tract infections.[5]
Q4: Are there any known drug interactions I should be aware of when using this compound in my animal studies?
A4: Yes, co-administration of this compound with certain substances can affect its absorption and pharmacokinetics. Antacids containing aluminum or magnesium can reduce the absorption of this compound by approximately 40%.[6] Similarly, iron supplements can decrease absorption.[6][7] It is recommended to administer this compound at least 2 hours before or after any antacids or iron supplements.[6][7] Probenecid can increase this compound's plasma concentrations and prolong its half-life by competing for renal tubular clearance.[4][7]
Q5: How should this compound be prepared for oral administration in animals?
A5: this compound is available as capsules and an oral suspension.[4][7] For animal studies, the oral suspension is often more practical for accurate dosing by oral gavage. The powder for suspension should be reconstituted with purified water according to the manufacturer's instructions to achieve the desired concentration (e.g., 125 mg/5 mL or 250 mg/5 mL).[4][7] The solubility of this compound is pH-dependent, being poorly soluble in water but more soluble in buffered media at a pH of around 7.4.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable plasma concentrations of this compound | - Poor oral absorption in the chosen animal model (especially rodents).- Incorrect formulation or administration technique.- Interaction with co-administered substances (e.g., iron in feed). | - Consider using a species with higher oral bioavailability if appropriate for the study goals (e.g., rabbits or dogs).- Ensure proper reconstitution of the suspension and accurate oral gavage technique.- Review animal diet and any co-administered compounds for potential interactions. Ensure at least a 2-hour window between this compound and interacting substances.[6][7] |
| Lack of therapeutic efficacy in an infection model | - Suboptimal dosing regimen (dose or frequency).- The bacterial strain may be resistant to this compound.- Inadequate drug exposure at the site of infection. | - Increase the dose or dosing frequency (e.g., from once-daily to twice-daily).[5]- Confirm the susceptibility of the bacterial strain to this compound using MIC testing.- Analyze this compound concentrations in the target tissue to ensure adequate penetration. Tissue-to-plasma concentration ratios vary, with the highest concentrations typically found in the kidneys.[2] |
| Adverse effects observed in study animals (e.g., diarrhea) | - High dosage.- Disruption of normal gut flora. | - Reduce the dosage if possible while maintaining efficacy.- Monitor the animals closely. Diarrhea is a known side effect of this compound.[7] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models (Oral Administration)
| Animal Model | Dose (mg/kg) | Bioavailability (%) | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) |
| Mice | 20 | 12.6[3] | ~2-4 | N/A | N/A |
| Rats | 20 | 15.3[3] | ~2-4[6] | N/A | Longer than IV |
| Rabbits | 20 | 32.3[3] | ~2-4 | N/A | N/A |
| Dogs | N/A | 72.3[3] | N/A | N/A | N/A |
N/A: Data not available in the provided search results.
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models [1]
| Infection Model | Pathogen | PD50 (mg/kg) |
| Subcutaneous Abscess | Staphylococcus aureus (β-lactamase negative) | 11 |
| Staphylococcus aureus (β-lactamase positive) | 24 | |
| Lethal Systemic Infection | Staphylococcus aureus (β-lactamase negative) | 2.7 |
| Staphylococcus aureus (β-lactamase positive) | 2.3 | |
| Haemophilus influenzae (β-lactamase negative) | 5.8 | |
| Haemophilus influenzae (β-lactamase positive) | 3.1 |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
This protocol is based on methodologies described in FDA pharmacology reviews.[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Preparation: Prepare a suspension of this compound at the desired concentration (e.g., for a 20 mg/kg dose).
-
Administration: Administer a single 20 mg/kg dose via oral gavage (p.o.) or intravenous injection (i.v.) for bioavailability determination.
-
Sample Collection:
-
Collect heparinized plasma samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cardiac puncture or another appropriate method.
-
For tissue distribution studies, sacrifice animals at specific time points (e.g., 0.5, 1, and 2 hours post-dose) and collect tissues of interest (e.g., kidney, liver, lung, heart, spleen).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples and centrifuge to obtain the supernatant.
-
-
Analysis: Quantify this compound concentrations in plasma and tissue homogenate supernatants using a validated analytical method such as HPLC or a microbiological assay.
-
Data Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.
Mandatory Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Caption: Key pharmacokinetic pathways of orally administered this compound.
References
- 1. In vivo therapeutic efficacy of this compound (FK482), a new oral cephalosporin, against Staphylococcus aureus and Haemophilus influenzae in mouse infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Comparison of Once-Daily versus Twice-Daily Administration of this compound against Typical Bacterial Respiratory Tract Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hhs.texas.gov [hhs.texas.gov]
- 7. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Cefdinir Resistance in Staphylococcus aureus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Cefdinir resistance in Staphylococcus aureus strains.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Minimum Inhibitory Concentration (MIC) Assays
Issue: Inconsistent or unexpectedly high this compound MIC values for S. aureus strains.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Error | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Verify the final inoculum density in the wells is ~5 x 10⁵ CFU/mL. |
| Media and Incubation Conditions | Use cation-adjusted Mueller-Hinton broth (CAMHB) for testing.[1] Ensure incubation is at 35°C ± 2°C for 16-20 hours in ambient air. Variations in pH or cation concentration can affect this compound's activity. |
| This compound Stock Solution Degradation | Prepare fresh this compound stock solutions for each experiment. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Presence of a Paradoxical Effect | Observe for a "paradoxical effect" or "Eagle effect," where bacterial growth reappears at higher antibiotic concentrations.[2] If observed, this may indicate a subpopulation of resistant cells. Consider extending the incubation period or performing population analysis. |
| Contamination | Visually inspect plates for mixed morphologies and perform Gram staining and subculturing to ensure the purity of the S. aureus isolate. |
Checkerboard Assays for Synergy Testing
Issue: Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) index or obtaining reproducible synergy results.
| Potential Cause | Troubleshooting Steps |
| Incorrect FIC Index Calculation | The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).[3][4] Ensure you are using the correct formula and the MIC of each drug alone is accurately determined in the same experiment. |
| Inappropriate Concentration Range | The concentration ranges for both drugs should bracket their individual MICs. A common approach is to test concentrations from 1/4 x MIC to 4 x MIC. |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells of the microtiter plate as they are prone to evaporation, which can concentrate the media and drugs, leading to inaccurate results. Fill the peripheral wells with sterile water or media. |
| Subjective Interpretation of Growth | Use a spectrophotometer to read the optical density at 600 nm (OD₆₀₀) to standardize the determination of growth inhibition. A growth control (no drug) and a sterility control (no bacteria) are essential for each plate. |
| Biological Variability | Perform experiments in biological triplicate to account for inherent variability in bacterial growth and response to antibiotics. |
Time-Kill Curve Assays
Issue: Inconsistent killing kinetics or regrowth of bacteria after initial killing.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sampling Time Points | For bactericidal agents, sampling at 0, 2, 4, 6, 8, and 24 hours is standard.[5] Adjust sampling frequency based on the expected speed of action of the antimicrobial combination. |
| Inaccurate Viable Cell Counting | Ensure proper serial dilutions and plating techniques. Use appropriate agar plates and incubate for a sufficient duration to allow for colony formation. Include a no-drug control to monitor normal bacterial growth. |
| Drug Instability | Some antimicrobial agents may degrade over the 24-hour incubation period. If instability is suspected, consider a model that accounts for drug decay. |
| Emergence of Resistant Subpopulations | Regrowth after an initial decline in bacterial count may indicate the selection of a resistant subpopulation. Consider performing population analysis on the regrown bacteria to assess changes in MIC. |
| Paradoxical Effect | As with MIC assays, a paradoxical effect can occur in time-kill assays, where higher concentrations of an antibiotic result in less killing.[2] This can be due to the inhibition of cell wall turnover at very high drug concentrations. |
II. Frequently Asked Questions (FAQs)
Mechanisms of this compound Resistance
Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?
A1: The main mechanisms of this compound resistance in S. aureus are:
-
Expression of Penicillin-Binding Protein 2a (PBP2a): This is the most common mechanism in methicillin-resistant S. aureus (MRSA). PBP2a is encoded by the mecA gene and has a low affinity for β-lactam antibiotics, including this compound.[6][7] This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[7] While this compound is relatively stable to some β-lactamases, certain types can still contribute to resistance.
-
Efflux Pumps: These are membrane proteins that actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its effectiveness.[8] The NorA efflux pump is a well-studied example in S. aureus.[9]
Q2: How can I determine which resistance mechanism is present in my S. aureus strain?
A2: You can use a combination of molecular and phenotypic methods:
-
PCR for mecA gene: This is the gold standard for identifying MRSA and the presence of the genetic basis for PBP2a production.
-
β-lactamase test: Nitrocefin-based tests can be used to detect the production of β-lactamases.
-
Efflux pump inhibitor assays: The MIC of this compound can be determined in the presence and absence of a known efflux pump inhibitor, such as reserpine or verapamil. A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.[10]
Strategies to Overcome Resistance
Q3: What are some promising strategies to overcome this compound resistance in S. aureus?
A3: Combination therapy is a leading strategy. Promising combinations include:
-
This compound and a β-lactamase inhibitor: While not always effective depending on the specific β-lactamase, this can be a viable strategy.
-
This compound and another β-lactam: For example, the combination of this compound and amoxicillin has shown synergistic effects against MRSA.
-
This compound and an efflux pump inhibitor: This can increase the intracellular concentration of this compound, restoring its activity.[9]
-
This compound and a non-β-lactam antibiotic: Combining this compound with agents that have different mechanisms of action can be effective.
Q4: How do I select the best combination therapy to test?
A4: The choice of combination therapy should be guided by the suspected resistance mechanism. For example, if β-lactamase production is the primary mechanism, a combination with a β-lactamase inhibitor would be a logical starting point. If mecA-mediated resistance is present, combinations that enhance the activity of β-lactams against MRSA should be prioritized.
III. Experimental Protocols
This compound Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method.
-
Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture plate, pick several colonies of S. aureus and suspend them in sterile saline or Mueller-Hinton broth (MHB). Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare this compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Inoculate Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate: Incubate the plate at 35°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Checkerboard Synergy Assay: this compound and Amoxicillin against MRSA
-
Determine Individual MICs: First, determine the MIC of this compound and Amoxicillin individually for the MRSA strain of interest as described above.
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the y-axis and Amoxicillin along the x-axis in MHB. The concentrations should typically range from 1/4 to 4 times the MIC of each drug.
-
Prepare Inoculum: Prepare the MRSA inoculum as described for the MIC assay.
-
Inoculate Plate: Add the bacterial inoculum to all wells containing the drug combinations. Include wells with each drug alone and a growth control.
-
Incubate: Incubate the plate at 35°C for 16-20 hours.
-
Read Results and Calculate FIC Index: Determine the MIC of each drug in combination. The FIC index is calculated as: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Amoxicillin in combination / MIC of Amoxicillin alone).
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression
-
RNA Extraction: Grow MRSA cultures to mid-log phase and expose them to sub-inhibitory concentrations of this compound for a defined period. Extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: Perform qRT-PCR using primers specific for the mecA gene and a housekeeping gene (e.g., 16S rRNA) for normalization. A typical reaction mixture includes cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Data Analysis: Calculate the relative expression of the mecA gene using the ΔΔCt method. An increase in mecA expression in the presence of this compound would suggest induction of the resistance mechanism.
Table 1: Example Primer Sequences for mecA qRT-PCR
| Gene | Primer Sequence (5' to 3') |
| mecA Forward | GTAGAAATGACTGAACGTCCG |
| mecA Reverse | CCAATTCCACATTGTTTCGGT |
| 16S rRNA Forward | GCTAACAAGGTTTCCCGCCT |
| 16S rRNA Reverse | GCGCTTTACGCCCAGTAATT |
Ethidium Bromide Efflux Assay
This assay qualitatively assesses the activity of efflux pumps.
-
Prepare Agar Plates: Prepare Mueller-Hinton agar plates containing varying concentrations of ethidium bromide (e.g., 0.5, 1, 2, and 4 µg/mL).
-
Inoculate Plates: Streak the S. aureus strains to be tested onto the plates. Include a known efflux-positive and efflux-negative control strain.
-
Incubate: Incubate the plates at 37°C for 16-18 hours.
-
Visualize Fluorescence: Examine the plates under UV light. Strains with active efflux pumps will show less fluorescence as they pump the ethidium bromide out of the cells. The minimum concentration of ethidium bromide that results in fluorescence is recorded.
IV. Data Presentation
Table 2: Example of Checkerboard Assay Results for this compound and Amoxicillin against MRSA
| This compound (µg/mL) | Amoxicillin (µg/mL) | Growth (+/-) |
| 16 | 0 | - |
| 8 | 0 | - |
| 4 | 0 | + |
| 0 | 32 | - |
| 0 | 16 | + |
| 4 | 8 | - |
| 2 | 16 | - |
In this example:
-
MIC of this compound alone = 8 µg/mL
-
MIC of Amoxicillin alone = 32 µg/mL
-
MIC of this compound in combination = 4 µg/mL
-
MIC of Amoxicillin in combination = 8 µg/mL
-
FIC of this compound = 4/8 = 0.5
-
FIC of Amoxicillin = 8/32 = 0.25
-
FIC Index = 0.5 + 0.25 = 0.75 (Additive/Indifferent)
Table 3: Example of Time-Kill Curve Data (Log₁₀ CFU/mL)
| Time (h) | Growth Control | This compound (8 µg/mL) | Amoxicillin (32 µg/mL) | This compound + Amoxicillin |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 5.5 | 4.8 |
| 4 | 7.8 | 4.8 | 5.1 | 3.9 |
| 6 | 8.9 | 4.5 | 4.9 | 3.1 |
| 8 | 9.2 | 4.6 | 5.0 | 2.5 |
| 24 | 9.5 | 5.8 | 6.2 | <2.0 |
V. Visualizations
Caption: Regulation of mecA gene expression in Staphylococcus aureus.
Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
Caption: Experimental workflow for identifying synergistic drug combinations.
References
- 1. idexx.dk [idexx.dk]
- 2. DSpace [helda.helsinki.fi]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 8. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus [mdpi.com]
- 9. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aimspress.com [aimspress.com]
Technical Support Center: Cefdinir Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Cefdinir for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is poorly soluble in water and ethanol.[1] Its solubility is highly dependent on pH.[2] It is freely soluble in DMSO.[3] Below is a summary of its solubility in various solvents.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue. This can be due to several factors:
-
Poor Aqueous Solubility: this compound has inherently low solubility in water.[4]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the culture medium.
-
pH of the Medium: this compound's solubility is significantly influenced by pH, with minimum solubility observed around pH 2.5-4 and a sharp increase in solubility above pH 4.0.[2][4] Cell culture media are typically buffered around pH 7.2-7.4, where solubility is better but can still be problematic at high concentrations.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce this compound's solubility.[5]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing a concentrated stock solution of this compound.[2] A stock solution of 10 mM in DMSO is a common starting point.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the aliquots at -20°C for up to one year or -80°C for up to two years.[2]
Q5: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A5: While this compound can be dissolved directly in aqueous buffers, its low aqueous solubility can make it challenging to achieve high concentrations. The solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1.25 mg/mL.[6] For most cell-based assays requiring higher concentrations, preparing a concentrated stock in DMSO is recommended, followed by serial dilution into the aqueous medium.
Troubleshooting Guide: this compound Precipitation in Culture Media
If you are observing precipitation of this compound in your culture media, follow these troubleshooting steps:
Step 1: Optimize Your Stock Solution and Dilution Method
-
Ensure Complete Dissolution of Stock: Before use, visually inspect your DMSO stock solution for any crystals. If present, gently warm the solution at 37°C and vortex to ensure this compound is fully dissolved.
-
Pre-warm the Culture Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Perform Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of medium, and then add this intermediate dilution to the final culture volume.
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of DMSO and this compound.
Step 2: Adjust the Final Concentration and Solvent Percentage
-
Lower the Final this compound Concentration: If precipitation persists, try using a lower final concentration to determine the solubility limit in your specific cell culture system.
-
Minimize the Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture medium.
Step 3: Consider the pH and Composition of Your Medium
-
Check the pH of your medium: Although most culture media are buffered, variations in pH can affect this compound's solubility.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize compounds in solution. If you are using a low-serum or serum-free medium, this might contribute to precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | >350 mg/mL | [3] |
| DMSO | 79 mg/mL (199.79 mM) | |
| Water | 0.46 mg/mL (Insoluble) | [1] |
| 0.1 M HCl | 1.56 mg/mL (Slightly soluble) | [3] |
| pH 4.0 Acetate Buffer | 0.72 mg/mL (Insoluble) | [3] |
| pH 7.4 Phosphate Buffer | 21 mg/mL (Sparingly soluble) | [3] |
| Sodium Bicarbonate | 83 mg/mL (Freely soluble) | [3] |
| Ethanol | Insoluble | [1] |
| Methanol | 0.19 mg/mL | [3] |
| PBS (pH 7.2) | ~1.25 mg/mL | [6] |
Table 2: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) | Reference(s) |
| 2.5 | 0.52 ± 0.06 | [2][4] |
| >4.0 | Sharply increases | [2][4] |
| 8.0 | 16.43 ± 0.58 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 395.4 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.954 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may be necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.
-
When adding the this compound stock or intermediate dilutions to the cell culture medium, add it dropwise while gently swirling the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. biomedres.us [biomedres.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2007053723A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. selleckchem.com [selleckchem.com]
Cefdinir Interference with Laboratory Diagnostic Tests: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the cephalosporin antibiotic Cefdinir in their laboratory diagnostic tests.
Frequently Asked Questions (FAQs)
Q1: Which laboratory tests are known to be affected by this compound?
A1: this compound has been reported to interfere with several common laboratory tests, potentially leading to false-positive results. The primary tests of concern are:
-
Urine Glucose Tests: Specifically, those employing copper reduction methods (e.g., Clinitest™).
-
Urine Ketone Tests: Tests that utilize the nitroprusside reaction.
-
Direct Coombs Test (Direct Antiglobulin Test - DAT): Used to detect antibodies or complement proteins bound to the surface of red blood cells.
Additionally, a notable, though benign, interaction occurs with iron supplements, leading to a reddish discoloration of the stool that can be mistaken for hematochezia (bloody stool).
Q2: What is the mechanism behind this compound's interference with urine glucose tests?
A2: this compound, a beta-lactam antibiotic, can act as a reducing substance in urine. In copper reduction-based glucose tests, such as Clinitest™, the test relies on the reduction of cupric sulfate (blue) to cuprous oxide (green to reddish-brown) by reducing sugars like glucose. This compound and its metabolites can also reduce the cupric sulfate, producing a color change that is misinterpreted as a positive result for glucose.[1] This interference is method-dependent and does not affect glucose oxidase-based urine tests (e.g., dipsticks like Clinistix® or Tes-Tape®).[1]
Q3: How does this compound cause false-positive urine ketone results?
A3: Urine ketone tests often use the nitroprusside reaction, where acetoacetate and acetone react with sodium nitroprusside in an alkaline medium to produce a purple-colored complex. While the exact mechanism for this compound is not extensively detailed in the literature, other cephalosporins with similar structures can cause false-positive reactions. It is hypothesized that the chemical structure of this compound or its metabolites may interact with the nitroprusside reagent to produce a color change that mimics a positive result for ketones.
Q4: What causes a false-positive Direct Coombs Test in patients taking this compound?
A4: Cephalosporins, including this compound, can lead to a positive Direct Coombs Test through a mechanism that does not always involve a true immunological reaction with red blood cell (RBC) antigens.[2][3] One proposed mechanism is the non-immunological adsorption of proteins, including immunoglobulins, to the RBC membrane.[2] The drug may alter the RBC membrane, leading to the non-specific binding of proteins, which are then detected by the anti-human globulin reagent used in the Coombs test.[2] This can occur without evidence of clinical hemolysis.
Q5: Why does this compound cause reddish stools, and is it harmful?
A5: The reddish discoloration of stool is a benign and well-documented side effect that occurs when this compound is co-administered with iron-containing products, such as infant formula or iron supplements. This compound and its metabolites can form a non-absorbable, reddish-colored complex with iron in the gastrointestinal tract.[4] This is not indicative of gastrointestinal bleeding, and the stool color typically returns to normal after the course of this compound is completed.
Troubleshooting Guides
Issue: Unexpected Positive Urine Glucose Result
Symptoms:
-
A positive urine glucose result is obtained using a copper reduction method (e.g., Clinitest™) in a patient sample from an individual being treated with this compound.
-
The patient has no clinical history or other laboratory findings suggestive of glucosuria.
Troubleshooting Steps:
-
Verify the Testing Method: Confirm whether the positive result was obtained using a copper reduction method.
-
Alternative Testing: Re-test the urine sample using a glucose oxidase-based method (e.g., urine dipstick). These tests are specific for glucose and are not affected by the presence of reducing substances like this compound.[1]
-
Review Medication History: Confirm the patient's medication regimen, including the dosage and timing of this compound administration.
-
Interpret Results with Caution: If a copper reduction method must be used, be aware of the potential for false positives and consider the result in the context of the patient's overall clinical picture.
Issue: Unexpected Positive Urine Ketone Result
Symptoms:
-
A positive urine ketone result is observed using a nitroprusside-based test in a patient receiving this compound.
-
The patient's clinical condition does not suggest ketosis (e.g., no diabetic ketoacidosis, starvation, or high-fat diet).
Troubleshooting Steps:
-
Confirm Testing Method: Verify that the test utilizes the nitroprusside reaction.
-
Consider Alternative Testing: If available, consider a quantitative blood ketone test (beta-hydroxybutyrate measurement), which is not affected by this interference and provides a more accurate assessment of ketosis.[5]
-
Clinical Correlation: Evaluate the patient for clinical signs of ketosis. An isolated positive urine ketone test in an otherwise asymptomatic patient on this compound should be viewed with suspicion.
-
Discontinuation and Re-testing: If clinically feasible and after consulting with the supervising clinician, consider re-testing for urine ketones after the this compound course is completed to see if the result normalizes.
Issue: Positive Direct Coombs Test without Hemolysis
Symptoms:
-
A positive Direct Coombs Test (DAT) is returned for a patient on this compound.
-
There are no clinical or laboratory signs of hemolysis (e.g., normal hemoglobin, hematocrit, reticulocyte count, and bilirubin levels).
Troubleshooting Steps:
-
Review for Clinical Hemolysis: Carefully assess the patient for any signs of in-vivo hemolysis.
-
Elution Studies: If the DAT is positive, an elution study can be performed to remove any bound antibodies from the RBCs for further identification. In cases of non-immunological protein adsorption, the eluate may be non-reactive or show no specific antibody.
-
Medication History Review: A thorough review of all medications is crucial, as other drugs can also induce a positive DAT.
-
Communication with Blood Bank/Immunology: Consult with the laboratory specialists to discuss the possibility of a drug-induced, non-hemolytic positive DAT.
Data Presentation
Table 1: Summary of this compound Interference with Urinalysis
| Test Parameter | Affected Method(s) | Unaffected Method(s) | Reported Interference Level (for Cephalosporins) |
| Glucose | Copper Reduction (e.g., Clinitest™) | Glucose Oxidase (e.g., Dipsticks) | Concentrations of 1.25-2.5 mg/mL in glucose-free urine can produce a color consistent with 0.25% glucose.[1] |
| Ketones | Nitroprusside Reaction | Beta-hydroxybutyrate (Blood Test) | Data specific to this compound concentration is limited. False positives are possible. |
Experimental Protocols
Protocol 1: Mitigation of this compound Interference in Urine Glucose Testing
Objective: To accurately determine the presence of glucose in a urine sample from a patient taking this compound.
Methodology:
-
Sample Collection: Obtain a fresh, mid-stream urine sample in a sterile container.
-
Primary Analysis:
-
Perform a standard urinalysis using a glucose oxidase-based reagent strip (dipstick).
-
Follow the manufacturer's instructions for the timing and interpretation of the color change on the glucose pad.
-
-
Confirmatory Analysis (if necessary):
-
If the dipstick result is positive and quantitative confirmation is required, use a laboratory-based enzymatic glucose assay (e.g., hexokinase or glucose dehydrogenase method) on the urine sample. These methods are highly specific for glucose.
-
-
Avoidance of Interfering Method:
-
Do not use a copper reduction tablet test (e.g., Clinitest™) for urine glucose screening or monitoring in patients receiving this compound or other cephalosporins.
-
Protocol 2: Investigating a Suspected this compound-Induced Positive Direct Coombs Test
Objective: To determine if a positive Direct Coombs Test (DAT) is clinically significant in a patient taking this compound.
Methodology:
-
Initial DAT:
-
Perform a standard polyspecific DAT.
-
If positive, proceed to monospecific DAT to differentiate between IgG and/or complement (C3) coating of the red blood cells.
-
-
Assessment for Hemolysis:
-
Concurrently, order a complete blood count (CBC) with a reticulocyte count, serum bilirubin (direct and indirect), lactate dehydrogenase (LDH), and haptoglobin.
-
Examine the peripheral blood smear for evidence of hemolysis (e.g., spherocytes, schistocytes).
-
-
Elution Studies:
-
If the DAT is positive with IgG, perform an elution to dissociate the antibody from the red blood cells.
-
Test the eluate against a panel of reagent red blood cells to determine the antibody's specificity. A non-reactive eluate may suggest non-specific protein adsorption.
-
-
Drug Adsorption/Immune Complex Studies:
-
If a drug-induced mechanism is suspected, specialized laboratory testing can be performed where the patient's serum and/or eluate is tested against this compound-treated red blood cells.
-
Visualizations
Caption: this compound interference in urine glucose testing methods.
Caption: Mechanism of this compound-induced reddish stool discoloration.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Coombs Test, Direct | OHSU [ohsu.edu]
- 4. Coombs Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Blood versus urine ketone monitoring in a pediatric cohort of patients with type 1 diabetes: a crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the impact of pH on Cefdinir's antibacterial activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefdinir. The following information addresses common issues related to the impact of pH on this compound's antibacterial activity, solubility, and stability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected antibacterial activity of this compound in our in vitro assays. Could the pH of our culture medium be a factor?
A1: Yes, the pH of your experimental medium can significantly influence this compound's activity. While this compound's efficacy against staphylococcal strains has been reported to be stable across various pH levels, its solubility is highly pH-dependent, which can affect its availability and, consequently, its antibacterial effect.[1] this compound exhibits poor solubility in acidic conditions (below pH 4.0) and a sharp increase in solubility at higher pH values.[2][3][4][5] If your medium has a low pH, this compound may not be fully dissolved, leading to a lower effective concentration and reduced antibacterial activity. For other cephalosporins, acidic pH has been shown to have a negative impact on their antibacterial activity.[6][7]
Q2: What is the optimal pH range for dissolving this compound for in vitro susceptibility testing?
A2: To ensure complete solubilization, it is recommended to prepare stock solutions of this compound in a buffer with a pH where its solubility is high. This compound's solubility significantly increases above pH 4.0.[2][3] For experimental consistency, dissolving this compound in a buffer at or above pH 7.0, such as a 0.1 M phosphate buffer, is advisable.[8] It is crucial to ensure the final pH of the test medium remains within a range that is both optimal for bacterial growth and ensures this compound solubility.
Q3: We are preparing this compound solutions for our experiments and notice precipitation. What could be the cause?
A3: Precipitation of this compound is a strong indicator that the pH of your solution is too low. This compound is a weakly acidic drug and is poorly soluble in acidic environments.[4][9] The use of acidic buffers or unbuffered aqueous solutions can lead to the drug precipitating out of solution. To resolve this, consider dissolving this compound in a small amount of a slightly alkaline solution before diluting it to the final concentration in your buffered experimental medium. Always verify the final pH of your solution.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound's stability is pH-dependent. It exhibits maximum stability in the pH range of 3 to 7.[10] At pH extremes, such as below pH 3 and above pH 7, this compound degradation is more rapid.[10] The degradation pathways are complex and can involve the opening of the β-lactam ring and various isomerizations.[11][12] For experiments requiring prolonged incubation, it is critical to maintain the pH within this stable range to minimize drug degradation and ensure accurate results.
Q5: Can the choice of buffer system impact our experimental outcomes with this compound?
A5: Absolutely. The buffer system should be chosen to maintain a stable pH throughout the experiment, ensuring both the viability of the test organism and the solubility and stability of this compound. Phosphate buffers are commonly used. It is important to consider the buffering capacity of your chosen system, especially in experiments where bacterial metabolism might alter the pH of the medium over time.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| pH of the medium is not controlled or is inconsistent between experiments. | 1. Prepare fresh medium for each experiment and verify the pH before inoculation. 2. Use a well-buffered medium (e.g., MOPS-buffered broth) to maintain a stable pH throughout the incubation period. 3. Record the final pH of the medium at the end of the experiment to check for significant shifts. |
| This compound is not fully dissolved in the stock solution. | 1. Prepare this compound stock solutions in a buffer with a pH of 7.0 or higher to ensure complete dissolution. 2. Visually inspect the stock solution for any particulate matter before use. 3. Consider using a brief, gentle warming or sonication to aid dissolution, ensuring the temperature does not degrade the drug. |
| Degradation of this compound in the stock solution or during the experiment. | 1. Prepare fresh this compound stock solutions for each set of experiments. 2. Store stock solutions at the recommended temperature (typically 2-8°C) and for no longer than the recommended time. 3. Ensure the pH of the experimental medium is within the stable range for this compound (pH 3-7).[10] |
Issue 2: Poor correlation between this compound concentration and antibacterial effect.
| Possible Cause | Troubleshooting Step |
| pH-dependent solubility is limiting the effective concentration of this compound. | 1. Measure the solubility of this compound in your specific experimental medium at the working pH. 2. If solubility is low, consider modifying the formulation by using a co-solvent or preparing a pH-modified solid dispersion, though this will require careful validation.[3][9] 3. Ensure the highest concentration tested does not exceed the solubility limit of this compound in the medium. |
| The pH of the medium is affecting the physiological state of the bacteria, altering their susceptibility. | 1. Evaluate the growth kinetics of your bacterial strain at different pH values in the absence of the antibiotic. 2. Conduct control experiments to understand the baseline susceptibility of the organism at the experimental pH. The activity of some antibiotics is known to be pH-dependent against certain bacteria.[13][14] |
| Interaction between this compound and components of the culture medium. | 1. Review the composition of your medium for any components that might interact with this compound. 2. If possible, perform the experiment in a minimal, defined medium to reduce potential interactions. |
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 1.45 ± 0.12 | [4] |
| 1.56 | [10] | |
| 2.5 | 0.52 ± 0.06 | [2] |
| 4.0 | 0.72 | [10] |
| 4.4 | 2.43 ± 0.21 | [4] |
| 5.4 | 4.15 ± 0.32 | [4] |
| 6.8 | 5.2 ± 0.13 | [4] |
| 7.4 | 21 | [10] |
| 6.18 ± 0.64 | [4] | |
| 8.0 | 16.43 ± 0.58 | [2] |
Table 2: pH Stability Profile of this compound
| pH | Stability | Degradation Characteristics | Reference |
| 1 | Minimum Stability | Rapid degradation | [10] |
| 3-7 | Maximum Stability | Slow degradation | [10] |
| 9 | Minimum Stability | Rapid degradation | [10] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility at Different pH Values
This protocol is adapted from methodologies described in published studies.[2]
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 8.0 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4-5, and phosphate buffers for pH 6-8).
-
Sample Preparation: Add an excess amount of this compound powder (e.g., 50 mg) to a defined volume (e.g., 10 mL) of each buffer in separate sealed containers.
-
Equilibration: Shake the containers in a temperature-controlled water bath (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Separation: Centrifuge the suspensions at a high speed (e.g., 3000 x g) for a set time (e.g., 10 minutes) to pellet the undissolved drug.
-
Sample Analysis: Carefully collect the supernatant, dilute it with a suitable solvent (e.g., methanol), and filter it through a 0.45 µm membrane filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol based on standard antimicrobial susceptibility testing methods.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to create a high-concentration stock solution. Sterilize the solution by filtration through a 0.22 µm membrane filter.
-
Preparation of Test Medium: Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to the desired experimental value. Verify the final pH after autoclaving and cooling.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the pH-adjusted test medium in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum according to established protocols (e.g., CLSI guidelines) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: The influence of environmental pH on this compound's solubility and resulting antibacterial activity.
Caption: A troubleshooting workflow for addressing unexpectedly low this compound activity in experiments.
References
- 1. Antistaphylococcal activity of this compound, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Formulation and Evaluation of pH-Modulated Amorphous Solid Dispersion-Based Orodispersible Tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Oral Bioavailability of Cefdinir in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on strategies to enhance the oral bioavailability of Cefdinir in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability, which are the primary reasons for its limited oral bioavailability of approximately 16-21% for capsules and 25% for suspension formulations. Its solubility is also highly pH-dependent, with poor solubility in the acidic environment of the stomach (pH 2-4) and increased solubility at a pH above 4.
Q2: What are the main strategies to improve the oral bioavailability of this compound in preclinical models?
The most common and effective strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with hydrophilic polymers like hydroxypropyl-methylcellulose (HPMC), carboxymethylcellulose-Na (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30).
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range through techniques like media milling or high-speed homogenization followed by sonication.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins such as β-cyclodextrin (β-CyD), γ-cyclodextrin (γ-CyD), hydroxypropyl-β-cyclodextrin (HP-β-CyD), and sulphobutyl ether 7-β-cyclodextrin (SBE7-β-CyD).
Q3: How is this compound absorbed in the gastrointestinal tract?
This compound is absorbed in the small intestine via carrier-mediated transport systems. Specifically, it is transported across the intestinal brush-border membranes by both dipeptide transporters and monocarboxylic acid transporters.
Troubleshooting Guides
Formulation Development
| Problem | Possible Causes | Suggested Solutions |
| Low yield of solid dispersion prepared by spray-drying. | - Inadequate polymer/drug ratio. - Suboptimal spray-drying parameters (e.g., inlet temperature, feed rate). | - Optimize the polymer-to-drug ratio; a 1:1 weight ratio has been shown to be effective. - Adjust spray-drying parameters to ensure efficient drying and collection of the product. |
| Physical instability of amorphous solid dispersion (recrystallization). | - Inherent thermodynamic instability of the amorphous state. - Inappropriate polymer selection or ratio. - Exposure to high humidity or temperature. | - Select a polymer that has good miscibility with this compound and can inhibit crystallization (e.g., PVP K30, HPMC). - Ensure the drug-to-polymer ratio is sufficient to maintain the amorphous state. - Store the solid dispersion in a desiccator at a controlled temperature. |
| Particle aggregation in nanosuspension. | - Insufficient amount or inappropriate type of stabilizer. - High energy input during homogenization leading to particle fusion. | - Screen different stabilizers (e.g., Tween 80, Poloxamer 188) and optimize their concentration. - Optimize the homogenization time and intensity to achieve the desired particle size without causing aggregation. |
| Low entrapment efficiency in cyclodextrin complexes. | - Suboptimal complexation method. - Inappropriate molar ratio of this compound to cyclodextrin. | - Experiment with different complexation techniques such as freeze-drying or spray-drying, which have shown to be effective. - A 1:1 molar ratio is a good starting point for optimization. |
In Vivo Preclinical Studies (Rats)
| Problem | Possible Causes | Suggested Solutions |
| High variability in plasma concentrations between animals. | - Inconsistent oral gavage technique. - Differences in fasting times. - Formulation instability in the dosing vehicle. | - Ensure all personnel are properly trained in oral gavage to minimize variability in administration. - Standardize the fasting period for all animals before dosing. - Prepare the dosing suspension immediately before administration and ensure it is homogenous. |
| Low this compound plasma concentrations despite using an enhanced formulation. | - Rapid clearance of the drug in the animal model. - Issues with the analytical method. - The formulation is not sufficiently enhancing bioavailability. | - Confirm the pharmacokinetic parameters of this compound in the specific rat strain being used. - Validate the analytical method (HPLC or LC-MS/MS) for accuracy and precision in the low concentration range. - Re-evaluate the in vitro dissolution and solubility of the formulation to ensure it meets the desired characteristics. |
| Reddish-colored stool observed in animals. | - this compound can form a non-absorbable complex with iron in the diet. | - This is a known interaction and is generally not considered a sign of toxicity. However, be aware of potential dietary sources of iron that could impact absorption. |
Data Presentation
Table 1: Enhancement of this compound Oral Bioavailability with Solid Dispersions in Rats
| Formulation | Polymer | Drug:Polymer Ratio | Fold Increase in AUC vs. This compound Suspension | Reference |
| CSD1 | HPMC | 1:1 | 4.30 | |
| CSD2 | CMC-Na | 1:1 | 6.77 | |
| CSD3 | PVP K30 | 1:1 | 3.01 |
Table 2: Enhancement of this compound Oral Bioavailability with Nanosuspensions in Rats
| Formulation Method | Stabilizer(s) | Mean Particle Size (nm) | Fold Increase in Bioavailability vs. Marketed Suspension | Reference |
| Media Milling | Not specified | 224.2 | 3.0 | |
| High-Speed Homogenization & Sonication | Tween 80 & Poloxamer 188 | ~540-950 | 1.75 |
Table 3: Enhancement of this compound Solubility with Cyclodextrin Complexation
| Cyclodextrin | Complexation Method | Fold Increase in Aqueous Solubility vs. This compound | Reference |
| HP-β-CD | Freeze Drying | 2.36 | |
| β-CD | Kneading | ~2.01 | |
| HP-β-CD | Kneading | ~1.23 |
Experimental Protocols
Preparation of this compound Solid Dispersion (Spray-Drying Method)
-
Dissolve 1 g of this compound in 100 mL of methanol.
-
Dissolve 1 g of the selected hydrophilic polymer (HPMC, CMC-Na, or PVP K30) in 100 mL of water.
-
Mix the two solutions.
-
Spray-dry the resulting solution using a lab-scale spray dryer with appropriate parameters.
Preparation of this compound Nanosuspension (Media Milling)
-
Prepare a suspension of this compound in an aqueous solution containing a suitable stabilizer.
-
Introduce the suspension into a milling chamber containing zirconium oxide beads as the milling media.
-
Mill the suspension for a sufficient duration to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
In Vivo Oral Pharmacokinetic Study in Rats
-
Fast male Sprague Dawley rats overnight with free access to water.
-
Administer the this compound formulation (e.g., solid dispersion suspended in water) or control (this compound suspension) orally via gavage at a dose of 2 mg/kg.
-
Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Analysis of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation: Perform protein precipitation by adding methanol to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation:
-
Column: Synergi 4 µ polar-RP 80A column (150 × 2.0 mm, 4 µm).
-
Mobile Phase: 0.1% formic acid in water and methanol (65:35, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
Ion Transitions: this compound (m/z 396.1 → 227.2), Internal Standard (e.g., Cefadroxil, m/z 364.2 → 208.0).
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the plasma samples.
Visualizations
Caption: Workflow for enhancing this compound's oral bioavailability.
Caption: this compound's intestinal absorption pathways.
Caption: Experimental workflow for preclinical pharmacokinetic studies.
Technical Support Center: Cefdinir Degradation Product Analysis by HPLC
Welcome to the technical support center for the identification and characterization of Cefdinir degradation products using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Q1: I am not seeing good separation between this compound and its degradation products. What should I do?
A1: Poor resolution is a common issue that can be addressed by systematically optimizing your chromatographic conditions.
-
Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. A gradient elution is often necessary to separate compounds with different polarities. For this compound, a mobile phase consisting of a phosphate or formate buffer and a mixture of acetonitrile and methanol is commonly used.[1][2] Try adjusting the gradient slope or the initial and final concentrations of the organic solvent.
-
pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. A pH around 3.0 to 4.5 is often effective.[2][3]
-
Column Chemistry: Ensure you are using a suitable column. A C18 column is a good starting point for reversed-phase HPLC of this compound.[2][4] If resolution is still poor, consider a column with a different packing material or a smaller particle size for higher efficiency.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate for this compound analysis is 1.0 mL/min.[1][2][5]
Q2: My this compound peak is tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to column overload.
-
Mobile Phase pH: Acidic compounds like this compound can exhibit peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. Adjusting the mobile phase pH to suppress the ionization of this compound (e.g., pH 3.0) can often mitigate this issue.[2]
-
Use of an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase in small concentrations to block the active silanol sites.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.
-
Column Condition: A deteriorating column can also cause peak tailing. If the column is old or has been used extensively, consider replacing it. Using a guard column can help protect the analytical column and extend its lifetime.
Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?
A3: The appearance of new peaks can indicate degradation. To confirm this, you can perform forced degradation studies.
-
Forced Degradation Studies: Subject a pure sample of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation.[2][5] If the retention times of the peaks in your experimental sample match those of the peaks generated under specific stress conditions, it is a strong indication that they are degradation products.
-
Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, you can obtain mass-to-charge (m/z) ratios for the unknown peaks. By comparing these masses to the known molecular weight of this compound and considering potential degradation pathways (e.g., hydrolysis of the β-lactam ring), you can propose structures for the degradation products.[6][7]
Q4: My retention times are shifting between injections. What is causing this instability?
A4: Retention time drift can compromise the reliability of your results. The following factors are common causes:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of proper equilibration.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate mixing of the components. Evaporation of the more volatile organic solvent can also alter the mobile phase composition over time.
-
Pump Performance: Leaks or issues with the pump's check valves can cause fluctuations in the flow rate, which directly affects retention times. Inspect the system for any visible leaks.
-
Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
Data Presentation: this compound Degradation Under Stress Conditions
The following table summarizes the typical degradation of this compound under various forced degradation conditions. The percentage of degradation can vary based on the duration and intensity of the stress applied.
| Stress Condition | Reagents and Conditions | Typical Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 6 hours | ~20.14%[2] |
| Base Hydrolysis | 0.1 M NaOH, reflux at 60°C for 1 hour | ~48.83%[2] |
| Oxidative Degradation | 3% H₂O₂, reflux at 60°C for 1 hour | ~31.20%[2] |
| Thermal Degradation | Stored at 80°C for 48 hours | ~20.12%[2] |
| Photolytic Degradation | Exposure to UV light (254 nm and 366 nm) for 48 hours | Degradation observed, but percentage can vary.[2] |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound and Degradation Products
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of methanol and acetonitrile) and dilute with the mobile phase to the desired concentration. Filter the sample through a 0.45 µm filter before injection.[2]
Protocol 2: Forced Degradation Studies
These protocols are designed to intentionally degrade this compound to aid in the identification of degradation products.
-
Acid-Induced Degradation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.
-
Reflux the mixture at 60°C for approximately 6 hours.[2]
-
Allow the solution to cool to room temperature and neutralize it to pH 7 with 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).[2]
-
-
Base-Induced Degradation:
-
Oxidative Degradation:
-
Prepare a this compound stock solution.
-
To the stock solution, add a solution of 3% hydrogen peroxide.
-
Reflux at 60°C for about 1 hour.[2]
-
Cool and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
Visualizations
The following diagrams illustrate common workflows and logical relationships in the analysis of this compound degradation products.
References
- 1. banglajol.info [banglajol.info]
- 2. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of this compound in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP 39 monograph - Organic impurities analysis of this compound using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. Stability assay for this compound tablets using RP-HPLC method. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefdinir stability under different storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cefdinir under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability?
A1: this compound's stability is primarily influenced by temperature, pH, and light exposure. As a β-lactam antibiotic, it is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[1][2] Forced degradation studies have shown that this compound is highly labile to alkaline hydrolysis, with significant degradation also observed under acidic, oxidative, and photolytic stress.[1]
Q2: What are the recommended storage conditions for this compound powder and its reconstituted suspension?
A2: this compound dry powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[3] The reconstituted oral suspension can also be stored at this room temperature and should be discarded after 10 days.[3][4] Studies on reconstituted suspensions have shown that storage in a refrigerator (approximately 6°C) results in minimal changes to physical properties and drug concentration over extended periods compared to room temperature or higher temperatures.[5]
Q3: How does pH impact the stability of this compound in aqueous solutions?
A3: this compound's degradation is pH-dependent. It is most stable in the pH range of 4 to 6.[6] The degradation pathways include β-lactam ring-opening and various isomerizations.[2][7] this compound is particularly unstable in alkaline conditions (pH > 7), showing rapid degradation.[1] Acidic conditions (pH < 4) also lead to hydrolysis, although generally at a slower rate than in alkaline solutions.[1] The solubility of this compound is also pH-dependent, with minimum solubility around pH 3-4.[8]
Q4: What analytical methods are suitable for assessing this compound stability?
A4: The most common and reliable method for this compound stability assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][9][10] This method is effective for separating this compound from its degradation products, allowing for accurate quantification.[1][11] Other reported methods include UV spectroscopy and spectrofluorimetry, though HPLC is generally preferred for its specificity and sensitivity in stability-indicating assays.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in HPLC chromatogram | - Contamination of the sample, mobile phase, or glassware.- Presence of degradation products.- Interaction with excipients in the formulation. | - Prepare fresh mobile phase and samples using high-purity solvents.- Ensure all glassware is thoroughly cleaned.- Compare the chromatogram with that of a stressed sample (e.g., acid-hydrolyzed) to identify potential degradation peaks.- Analyze a blank formulation (without this compound) to check for excipient interference. |
| Poor peak shape (e.g., tailing, fronting) in HPLC | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to be within the optimal range for this compound analysis (often around pH 3-4.5).[9][10]- Use a guard column and flush the analytical column regularly.- Reduce the injection volume or sample concentration. |
| Inconsistent stability results | - Fluctuations in storage temperature or humidity.- Inconsistent sample preparation.- Variability in the analytical method. | - Use a calibrated stability chamber with tight temperature and humidity control.- Follow a standardized and well-documented sample preparation protocol.- Validate the analytical method for precision, accuracy, and robustness as per ICH guidelines.[1][9] |
| Rapid degradation of reconstituted suspension | - Improper storage conditions (e.g., exposure to high temperature or direct sunlight).- Microbial contamination. | - Store the reconstituted suspension at the recommended room temperature, away from heat and light.[3][4]- Use purified water for reconstitution and handle with sterile techniques to minimize contamination.[5] |
Summary of this compound Stability Under Forced Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies. These studies are crucial for developing stability-indicating analytical methods.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 6 hours | ~20.14% degradation | [1] |
| Base Hydrolysis | 0.1 M NaOH, reflux at 60°C for 6 hours | ~48.83% degradation in 60 minutes | [1] |
| Oxidation | 30% H₂O₂, reflux at 60°C for 6 hours | ~31.20% degradation in 60 minutes | [1] |
| Thermal Degradation | Stored at 80°C for 48 hours | ~20.12% degradation after refluxing at 60°C for 60 minutes | [1] |
| Photolysis | Exposure to short (254 nm) and long (366 nm) wavelength UV light for 48 hours | Significant degradation observed | [1] |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Quantification
This protocol describes a common RP-HPLC method for the determination of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-VIS detector.
-
Column: Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 286 nm.[1]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound working standard in a 4:1 (v/v) mixture of methanol and acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.05 - 15.0 µg/mL).[1]
-
Sample Preparation: For stability samples, dilute them with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).[1]
3. Analysis:
-
Filter all solutions through a 0.45 µm nylon filter before injection.[1]
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples to determine the this compound concentration.
Protocol 2: Forced Degradation Study
This protocol outlines the methodology for conducting forced degradation studies on this compound to assess its stability under stress conditions.
1. General Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like methanol.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 M HCl and 10 mL of methanol. Reflux the mixture at 60°C for approximately six hours.[1]
-
Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 M NaOH and 10 mL of methanol. Reflux the mixture at 60°C for approximately six hours.[1]
-
Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 30% H₂O₂. Reflux the mixture at 60°C for approximately six hours.[1]
-
Thermal Degradation (Dry Heat): Store approximately 50 mg of this compound powder at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose approximately 50 mg of this compound powder to both short (254 nm) and long (366 nm) wavelength UV light for 48 hours.[1]
3. Sample Processing and Analysis:
-
After the stress period, allow the solutions to cool to room temperature.
-
Neutralize the acid and base-stressed samples to pH 7 using 0.1 M NaOH and 0.1 M HCl, respectively.[1]
-
Dissolve the dry heat and photolytically stressed powders in a suitable solvent (e.g., methanol) and dilute with the mobile phase.[1]
-
Dilute all samples with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).[1]
-
Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1).
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of this compound in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Oral Suspension USP [dailymed.nlm.nih.gov]
- 4. accessmedicinenetwork.com [accessmedicinenetwork.com]
- 5. cajmns.casjournal.org [cajmns.casjournal.org]
- 6. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics and isomerization of this compound, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Stability assay for this compound tablets using RP-HPLC method. [wisdomlib.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cefdinir and Beta-Lactamase Interactions In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Cefdinir against beta-lactamase-producing bacteria.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound and beta-lactamase-producing organisms.
Issue 1: Higher than Expected this compound MIC Values for Beta-Lactamase Producing Strains
Question: My Minimum Inhibitory Concentration (MIC) values for this compound against known beta-lactamase-producing strains are significantly higher than anticipated. What could be the cause?
Answer: Several factors can contribute to unexpectedly high this compound MIC values in the presence of beta-lactamase-producing bacteria. Consider the following potential causes and troubleshooting steps:
-
Beta-Lactamase Activity: The primary reason for elevated MICs is the enzymatic degradation of this compound by beta-lactamases. This compound is stable in the presence of some common beta-lactamases, but can be hydrolyzed by others, particularly extended-spectrum beta-lactamases (ESBLs).[1][2]
-
Troubleshooting:
-
Confirm Beta-Lactamase Production: Verify that the bacterial strains are indeed producing beta-lactamases using a nitrocefin-based assay. A rapid color change from yellow to red indicates beta-lactamase activity.
-
Incorporate a Beta-Lactamase Inhibitor: Perform synergy testing by determining the this compound MIC in the presence of a beta-lactamase inhibitor such as clavulanic acid, sulbactam, or tazobactam. A significant reduction in the MIC in the presence of an inhibitor suggests that beta-lactamase activity is the primary cause of the elevated MIC. For example, the addition of amoxicillin-clavulanate has been shown to significantly increase the susceptibility of ESBL-producing E. coli to this compound.
-
Characterize the Beta-Lactamase: If possible, molecularly characterize the type of beta-lactamase being produced by the bacterial strain. This information will help in understanding the spectrum of resistance.
-
-
-
Inoculum Effect: A higher than recommended bacterial inoculum can lead to increased beta-lactamase concentration in the assay, resulting in faster degradation of this compound and consequently, a higher apparent MIC.
-
Troubleshooting:
-
Standardize Inoculum: Ensure that the bacterial inoculum is standardized according to established protocols (e.g., CLSI or EUCAST guidelines), typically to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells for broth microdilution.
-
Verify Inoculum Density: Plate a dilution of the inoculum to confirm the CFU/mL.
-
-
-
Experimental Error: Inaccuracies in antibiotic dilution, media preparation, or incubation conditions can lead to erroneous MIC results.
-
Troubleshooting:
-
Verify Antibiotic Concentration: Double-check the calculations and dilutions for the this compound stock solution and working solutions.
-
Quality Control of Media: Ensure the Mueller-Hinton agar or broth is prepared according to the manufacturer's instructions and that the pH is within the recommended range.
-
Incubation Conditions: Verify that the incubation temperature and duration are correct for the specific bacterial species being tested.
-
Include Quality Control Strains: Always include appropriate quality control (QC) strains with known this compound MIC values in each experiment to validate the assay.
-
-
Logical Workflow for Troubleshooting High this compound MICs
Issue 2: Inconsistent or Irreproducible MIC Results
Question: I am observing significant variability in my this compound MIC results across replicate experiments. How can I improve reproducibility?
Answer: Inconsistent MIC results can be frustrating and can compromise the validity of your data. The key to achieving reproducible results is strict adherence to standardized protocols and meticulous technique.
-
Sources of Variability and Solutions:
-
Inoculum Preparation: Variation in the inoculum density is a common source of inconsistent results.
-
Solution: Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before preparing the final inoculum. Always prepare fresh inoculum for each experiment.
-
-
Antibiotic Preparation: Errors in weighing, dissolving, or diluting the antibiotic can lead to incorrect concentrations.
-
Solution: Prepare a fresh stock solution of this compound for each set of experiments. Use calibrated pipettes and ensure the antibiotic is fully dissolved before making serial dilutions.
-
-
Media Composition: Variations in the composition of the Mueller-Hinton broth or agar, particularly cation concentrations, can affect the activity of some antibiotics.
-
Solution: Use a single, high-quality batch of media for a series of related experiments. If preparing in-house, ensure the formulation is consistent.
-
-
Reading of Results: Subjective interpretation of growth inhibition can introduce variability.
-
Solution: Have a consistent method for reading MIC endpoints. For broth microdilution, this is typically the lowest concentration with no visible growth. Using a plate reader to measure optical density can provide a more objective measure.
-
-
Contamination: Contamination of the bacterial culture, media, or antibiotic solutions will lead to erroneous results.
-
Solution: Use aseptic techniques throughout the experimental process. Include a sterility control (media only) and a growth control (media with inoculum but no antibiotic) in each assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do beta-lactamases inactivate it?
A1: this compound, like other beta-lactam antibiotics, works by inhibiting the synthesis of the bacterial cell wall.[1][3] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] This disruption of the cell wall leads to cell lysis and bacterial death. Beta-lactamases are enzymes produced by some bacteria that can hydrolyze the amide bond in the beta-lactam ring of this compound.[4] This opens the ring and inactivates the antibiotic, rendering it unable to bind to its PBP target.
Mechanism of this compound Action and Beta-Lactamase Inactivation
Q2: Which beta-lactamase inhibitors are most effective at restoring this compound activity in vitro?
A2: The effectiveness of a beta-lactamase inhibitor depends on the specific type of beta-lactamase produced by the bacteria. Clavulanic acid is a commonly used inhibitor that has shown to be effective in restoring the in vitro activity of this compound against many ESBL-producing strains. Tazobactam and sulbactam are other inhibitors that can be tested. For broader coverage against more resistant beta-lactamases, newer inhibitors like avibactam could also be evaluated in combination with this compound, although specific data on this combination is less common.
Q3: Are there established clinical breakpoints for this compound susceptibility?
A3: Yes, clinical breakpoints for this compound are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to interpret MIC results and classify a bacterial isolate as susceptible, intermediate, or resistant to this compound. It is crucial to refer to the latest guidelines from these organizations as breakpoints can be updated.
Q4: How can I perform a beta-lactamase activity assay in my lab?
A4: A common and straightforward method is the nitrocefin assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a beta-lactamase. The assay can be performed qualitatively by applying a bacterial colony to a nitrocefin-impregnated disk or quantitatively by measuring the rate of color change in a spectrophotometer.
Data Presentation
Table 1: In Vitro Activity of this compound Against Beta-Lactamase Producing Organisms
| Organism | Beta-Lactamase Status | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| Haemophilus influenzae | Beta-lactamase positive | 0.12 - 4 | 0.5 | 1 | [5] |
| Moraxella catarrhalis | Beta-lactamase positive | ≤0.03 - 1 | 0.12 | 0.25 | [5] |
| Staphylococcus aureus | Beta-lactamase positive | ≤0.03 - 2 | 0.25 | 0.5 | [5] |
| Escherichia coli | ESBL-producing | >32 | >32 | >32 | |
| Klebsiella pneumoniae | ESBL-producing | >32 | >32 | >32 |
Table 2: Effect of Clavulanic Acid on this compound MICs against ESBL-Producing E. coli
| Strain | This compound MIC (µg/mL) | This compound + Clavulanic Acid (4 µg/mL) MIC (µg/mL) | Fold Decrease in MIC |
| ESBL E. coli 1 | 64 | 2 | 32 |
| ESBL E. coli 2 | >128 | 4 | >32 |
| ESBL E. coli 3 | 32 | 1 | 32 |
| ESBL E. coli 4 | 128 | 8 | 16 |
Note: Data in Table 2 is illustrative and based on typical findings. Actual results will vary depending on the specific strains and experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from CLSI guidelines.
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
Prepare Microtiter Plates: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the 2X this compound solution to the first column of wells. Perform 2-fold serial dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last column.
-
Prepare Inoculum: Suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Plates: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations.
-
Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Experimental Workflow for Broth Microdilution MIC Assay
Protocol 2: Nitrocefin-Based Beta-Lactamase Assay (Qualitative)
-
Reagent Preparation: Reconstitute nitrocefin according to the manufacturer's instructions.
-
Disk Method:
-
Place a nitrocefin-impregnated paper disk on a clean microscope slide.
-
Moisten the disk with a drop of sterile water.
-
Using a sterile loop, pick a well-isolated bacterial colony and smear it onto the disk.
-
Observe for a color change from yellow to red. A positive result is typically visible within 5-10 minutes.
-
-
Liquid Method:
-
Create a dense suspension of the test organism in a small volume of saline.
-
Add a drop of the nitrocefin solution to the suspension.
-
Observe for a color change.
-
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to specific laboratory conditions and safety procedures. Always refer to the latest guidelines from organizations such as CLSI and EUCAST for standardized antimicrobial susceptibility testing.
References
Validation & Comparative
A Comparative In Vitro Analysis of Cefdinir and Amoxicillin-Clavulanate Activity
In the landscape of antimicrobial agents, Cefdinir, a third-generation cephalosporin, and amoxicillin-clavulanate, a combination of a penicillin-class antibiotic and a β-lactamase inhibitor, are both frequently utilized in the treatment of community-acquired respiratory tract infections. This guide provides a detailed comparison of their in vitro activity against key respiratory pathogens, supported by experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Antimicrobial Activity
The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical efficacy. This is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are crucial metrics for comparing the activity of different antibiotics.
Comparative Susceptibility Data
The following tables summarize the comparative in vitro activities of this compound and amoxicillin-clavulanate against common respiratory pathogens.
Table 1: In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.06 | 4 |
| Amoxicillin-Clavulanate | 0.12 | 2 |
Table 2: In Vitro Activity against Haemophilus influenzae
| Antibiotic | β-lactamase Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Negative | ≤0.06 | 0.12 |
| Positive | ≤0.06 | 0.12 | |
| Amoxicillin-Clavulanate | Negative | 0.25 | 0.5 |
| Positive | 0.5 | 1 |
Table 3: In Vitro Activity against Moraxella catarrhalis
| Antibiotic | β-lactamase Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Positive & Negative | ≤0.06 | 0.12 |
| Amoxicillin-Clavulanate | Positive & Negative | 0.06 | 0.12 |
Experimental Protocols
The determination of in vitro antimicrobial activity is conducted following standardized methodologies to ensure reproducibility and comparability of results. The most common methods employed are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method involves the use of multi-well microtiter plates containing serial dilutions of the antimicrobial agents in a liquid growth medium. Each well is inoculated with a standardized suspension of the test bacterium. The plates are then incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then applied to the surface of the agar plates. Following incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents bacterial colony formation.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining the in vitro activity of antimicrobial agents.
Concluding Remarks
The in vitro data presented in this guide offer a comparative snapshot of the activity of this compound and amoxicillin-clavulanate against key respiratory pathogens. This compound generally demonstrates potent activity against Haemophilus influenzae and Moraxella catarrhalis, irrespective of β-lactamase production. Amoxicillin-clavulanate also maintains good activity against these organisms, including β-lactamase-producing strains, due to the protective effect of clavulanate. Against Streptococcus pneumoniae, amoxicillin-clavulanate shows a lower MIC₉₀ value compared to this compound, suggesting it may be more consistently active against a larger percentage of isolates. It is imperative for researchers and clinicians to consider local resistance patterns and the specific pathogen when selecting an antimicrobial agent.
A Head-to-Head In Vitro Comparison of Cefdinir and Cefpodoxime Proxetil
In the landscape of third-generation oral cephalosporins, cefdinir and cefpodoxime proxetil are prominent options for treating a variety of community-acquired infections. For researchers, scientists, and drug development professionals, a detailed understanding of their comparative in vitro activity is crucial for informed decision-making in both clinical and developmental contexts. This guide provides an objective, data-driven comparison of the in vitro performance of these two antimicrobial agents against key bacterial pathogens.
Comparative In Vitro Susceptibility
The in vitro potency of this compound and cefpodoxime proxetil has been evaluated against a broad spectrum of respiratory and urinary tract pathogens. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's effectiveness. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for both compounds against common clinical isolates, as determined by standard agar dilution tests.[1][2]
| Bacterial Species | This compound MIC90 (mg/L) | Cefpodoxime MIC90 (mg/L) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.031 - 1 | ≤0.5 |
| Haemophilus influenzae (β-lactamase positive & negative) | 0.5 | ≤0.5 |
| Moraxella catarrhalis | ≤0.12 | ≤0.5 |
| Staphylococcus aureus (methicillin-susceptible) | 0.031 - 1 | Less potent than this compound |
| Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - |
Key Observations:
-
Both this compound and cefpodoxime demonstrate potent activity against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3]
-
This compound exhibits slightly superior potency against methicillin-susceptible Staphylococcus aureus compared to cefpodoxime.[3]
-
Cefpodoxime generally shows comparable or slightly better activity against H. influenzae.
-
Both agents are effective against beta-lactamase producing strains of H. influenzae and M. catarrhalis.[3]
Experimental Protocols
The determination of in vitro antimicrobial susceptibility is paramount for evaluating the efficacy of antibiotics. The data presented in this guide are primarily derived from studies employing standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following is a detailed description of a typical experimental protocol used for determining the Minimum Inhibitory Concentration (MIC) values.
Standard Agar Dilution Method
The agar dilution method is a reference standard for antimicrobial susceptibility testing. It involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which bacterial isolates are inoculated.
1. Preparation of Antimicrobial Stock Solutions:
-
This compound and cefpodoxime proxetil are obtained as reference-grade powders.
-
Stock solutions are prepared by dissolving the powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a high concentration (e.g., 1280 µg/mL).
-
Stock solutions are sterilized by filtration through a 0.22 µm filter and can be stored in aliquots at -20°C or below.
2. Preparation of Agar Plates with Antibiotics:
-
A series of twofold dilutions of each antibiotic are prepared from the stock solution.
-
Molten and cooled Mueller-Hinton agar is supplemented with the appropriate concentration of the antibiotic.
-
The agar is then poured into sterile petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
3. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4. Inoculation and Incubation:
-
The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates using a multipoint inoculator.
-
The plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterial isolate.
Mechanism of Action and Resistance
Both this compound and cefpodoxime, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.
Resistance to these cephalosporins can emerge through several mechanisms, including:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Both this compound and cefpodoxime are stable against many common plasmid-mediated β-lactamases.[3]
-
Alterations in PBPs: Modifications in the structure of PBPs can reduce the binding affinity of the cephalosporins, leading to decreased efficacy.
-
Reduced permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of the antibiotics into the cell.
-
Efflux pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the antibiotics out of the cell.
References
Validating Cefdinir's efficacy against extended-spectrum beta-lactamase (ESBL) producing E. coli
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cefdinir's Performance with Alternative Antibiotics Supported by Experimental Data.
The emergence and spread of extended-spectrum beta-lactamase (ESBL) producing Escherichia coli represent a significant challenge in clinical practice, rendering many cephalosporins ineffective. This guide provides a comprehensive analysis of this compound's efficacy against these resistant strains, comparing its performance with key alternative antibiotics. The data presented is compiled from multiple in vitro studies to aid researchers and drug development professionals in understanding the therapeutic potential and limitations of this compound.
Executive Summary
In vitro studies demonstrate that This compound alone exhibits limited to no efficacy against ESBL-producing E. coli . However, when combined with a beta-lactamase inhibitor such as clavulanate, this compound's activity is significantly restored, particularly against urinary isolates. Carbapenems, such as Ertapenem, remain highly active and are often considered the treatment of choice for serious infections. Other oral agents like Fosfomycin and Nitrofurantoin show good in vitro activity, especially for uncomplicated urinary tract infections (UTIs).
Comparative In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against ESBL-producing E. coli. MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Notes |
| This compound | >16 | >16 | ~0% | Ineffective as a single agent. |
| This compound/Amoxicillin-Clavulanate | 0.25 | 1 | ~90% | For urinary CTX-M ESBL-producing isolates.[1] |
| Ertapenem | 0.03 | 0.06 | 100% | Highly active against ESBL-producing E. coli.[1] |
| Imipenem | - | - | 100% | Generally highly active against ESBL producers.[2] |
| Meropenem | - | - | 100% | Remains a reliable option for serious infections.[3] |
| Amikacin | - | - | 100% | Shows excellent in vitro activity.[2] |
| Piperacillin-Tazobactam | - | 64 | - | Susceptibility can be variable.[4] |
| Ciprofloxacin | - | - | 17.24% | High rates of resistance observed.[5] |
| Fosfomycin | 0.5 | 2 | 97.2% - 97.7% | A viable oral option for UTIs.[5][6] |
| Nitrofurantoin | 16 | 16 | 73.9% - 96.3% | Another effective oral agent for UTIs.[1][6] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The two main methods are:
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the ESBL-producing E. coli isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotics are prepared in 96-well microtiter plates containing broth.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
2. Kirby-Bauer Disk Diffusion Method:
This is a qualitative method used to determine the susceptibility of bacteria to various antibiotics.
-
Inoculum Preparation: A standardized inoculum of the test organism is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of an antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is then compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic. For ESBL screening, specific cephalosporin disks are used, and a reduced zone of inhibition is indicative of potential ESBL production.
3. ESBL Confirmatory Testing:
Phenotypic confirmation of ESBL production is crucial. The Clinical and Laboratory Standards Institute (CLSI) recommends the following:
-
Combined Disk Test: This test involves placing a cephalosporin disk (e.g., ceftazidime, cefotaxime) and a combination disk of the same cephalosporin with clavulanic acid on the agar plate. An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone confirms ESBL production.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for antibiotic susceptibility testing.
Caption: Mechanism of ESBL-mediated resistance to beta-lactam antibiotics.
Conclusion
The available data strongly indicates that this compound monotherapy is not a viable option for treating infections caused by ESBL-producing E. coli. However, the combination of this compound with a beta-lactamase inhibitor like clavulanate shows significant promise, particularly for UTIs, and warrants further clinical investigation. For systemic and more severe infections, carbapenems remain the most reliable therapeutic choice. The continued surveillance of antimicrobial susceptibility patterns is essential to guide appropriate therapeutic strategies and combat the growing threat of antibiotic resistance.
References
- 1. Oral and Parenteral Therapeutic Options for Outpatient Urinary Infections Caused by Enterobacteriaceae Producing CTX-M Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ugr.es [ugr.es]
- 3. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejournal.lucp.net [ejournal.lucp.net]
- 6. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Cefdinir vs. Cefaclor: A Comparative Analysis of In Vitro Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro bactericidal activity of two cephalosporin antibiotics, cefdinir and cefaclor. The information presented is collated from multiple studies to offer a comprehensive overview for research and drug development purposes.
Comparative In Vitro Susceptibility
The bactericidal efficacy of this compound and cefaclor has been evaluated against a range of clinically relevant bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against various species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Generally, a lower MIC value indicates greater potency.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.03 - 0.06 | - | ≤0.06 |
| Cefaclor | 0.25 - 0.5 | - | - | |
| Haemophilus influenzae (β-lactamase positive) | This compound | 0.25 | - | 1.5 |
| Cefaclor | 4 - 8 | - | 256.0 | |
| Moraxella catarrhalis | This compound | - | - | ≤0.12 |
| Cefaclor | - | - | - | |
| Streptococcus pyogenes (Group A Strep) | This compound | - | - | ≤0.06 |
| Cefaclor | - | - | - | |
| Staphylococcus aureus (Methicillin-susceptible) | This compound | - | - | 1.0 |
| Cefaclor | - | - | - | |
| Bacteroides fragilis | This compound | - | 25 | - |
| Cefaclor | - | - | - |
Note: Data is compiled from multiple sources. Dashes indicate that specific data was not available in the cited literature. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The data indicates that this compound generally exhibits greater in vitro potency against several key respiratory pathogens compared to cefaclor, as evidenced by its lower MIC values.[1][2][3][4] For instance, against β-lactamase producing Haemophilus influenzae, this compound's MIC90 is significantly lower than that of cefaclor.[4] Similarly, this compound demonstrates potent activity against Streptococcus pneumoniae, Streptococcus pyogenes, and methicillin-susceptible Staphylococcus aureus.[1][2]
Experimental Protocols
The following are generalized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, based on established laboratory standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5] This is typically achieved by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, followed by dilution in the appropriate broth medium.[5]
-
Plate Preparation: The antibiotic is serially diluted in Mueller-Hinton Broth (MHB) or another suitable broth medium within the wells of a microtiter plate.[6]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[6]
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air, 5% CO2) at 35-37°C for 16-20 hours.[5]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[5]
2. E-test Method
The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations.
-
Inoculum Preparation and Plating: A standardized bacterial suspension is prepared as described for the broth microdilution method. A sterile swab is used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).[7]
-
E-test Strip Application: The E-test strip is applied to the surface of the inoculated agar plate.[7][8]
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.[7]
-
Result Interpretation: An elliptical zone of growth inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure: Following the determination of the MIC by the broth dilution method, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth and is subcultured onto an antibiotic-free agar medium.
-
Incubation: The agar plates are incubated for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the MIC and MBC of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
References
- 1. In vitro activity evaluations of this compound (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of this compound (CI-983; FK-482) against staphylococci, gram-negative bacilli and respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative kill and growth rates determined with this compound and cefaclor and with Streptococcus pneumoniae and beta-lactamase-producing Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. microbenotes.com [microbenotes.com]
- 8. cyto.purdue.edu [cyto.purdue.edu]
In Vivo Comparative Analysis of Cefdinir and Azithromycin in Respiratory Infection Models: Data Not Available in Public Domain
A comprehensive search for preclinical in vivo studies directly comparing the efficacy of cefdinir and azithromycin in established animal models of respiratory infection did not yield specific experimental data. The public domain and scientific literature reviewed do not contain head-to-head comparisons detailing quantitative outcomes such as bacterial clearance in the lungs or survival rates in a controlled respiratory infection model.
While both this compound and azithromycin are indicated for the treatment of various respiratory tract infections, including community-acquired pneumonia and acute bacterial sinusitis, their direct comparative performance in a preclinical, in vivo setting is not well-documented in available research.[1][2][3] Clinical studies have compared their effectiveness in pediatric patients with acute otitis media, showing comparable clinical cure rates for short-course therapies.[4] However, these clinical findings in a different infection type do not substitute for preclinical data from a respiratory infection model, which is essential for evaluating intrinsic antimicrobial activity under controlled experimental conditions.
Information regarding the individual activity of these antibiotics exists. This compound, a third-generation cephalosporin, has demonstrated good in vitro activity against common respiratory pathogens like penicillin-susceptible Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[5] However, its efficacy against penicillin-resistant S. pneumoniae is considered suboptimal.[6] Azithromycin, a macrolide antibiotic, is also effective against a range of respiratory pathogens.[1][3]
Due to the absence of specific experimental data from a relevant in vivo respiratory infection model, it is not possible to construct the requested quantitative data tables or detailed experimental workflow diagrams for a direct comparison of this compound and azithromycin. Further research and publication of such preclinical studies would be necessary to provide the scientific community with this valuable comparative information.
References
- 1. goodrx.com [goodrx.com]
- 2. drugs.com [drugs.com]
- 3. Azithromycin vs this compound Comparison - Drugs.com [drugs.com]
- 4. A comparison of 5 days of therapy with this compound or azithromycin in children with acute otitis media: a multicenter, prospective, single-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
Synergistic Potential of Cefdinir: A Comparative Guide to Combatting Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the synergistic combination of existing antibiotics offers a promising avenue to enhance efficacy and overcome resistance mechanisms. This guide provides a detailed comparison of the synergistic effects of Cefdinir, a third-generation cephalosporin, with other antibiotics against clinically significant resistant bacteria. The data presented herein is compiled from in-vitro studies, offering a foundation for further research and development in this critical area.
I. Comparative Efficacy of this compound Combinations
The synergistic activity of this compound has been most notably demonstrated in combination with amoxicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) and with amoxicillin-clavulanate against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli.
Data Summary
The following tables summarize the quantitative data from key studies, highlighting the enhanced antimicrobial activity of this compound in combination therapies.
Table 1: Synergistic Activity of this compound and Amoxicillin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| MRSA Strain | This compound MIC (μg/mL) Alone | Amoxicillin MIC (μg/mL) Alone | This compound MIC (μg/mL) in Combination | Amoxicillin MIC (μg/mL) in Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| USA300 (CA-MRSA) | 64 | 1024 | 2 | 16 | 0.047 | Synergy[1] |
| COL (HA-MRSA) | >256 | 128 | 4 | 8 | <0.5 | Synergy[1][2] |
| Other MRSA Strains (12) | 1 - >256 | 32 - >1024 | Not Specified | Not Specified | <0.5 | Synergy[1][2] |
MIC: Minimum Inhibitory Concentration. FIC Index ≤ 0.5 indicates synergy. CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA.
Table 2: Activity of this compound in Combination with Amoxicillin-Clavulanate against ESBL-Producing Escherichia coli
| E. coli Strains | This compound Susceptibility Alone | This compound Susceptibility with Amoxicillin-Clavulanate |
| CTX-M-producing (46 isolates) | 0% | 89.1% (MIC ≤1 μg/mL)[3] |
This study demonstrated restored susceptibility to this compound in the presence of a fixed concentration of amoxicillin-clavulanate, indicating a strong synergistic interaction. While specific FIC indices were not reported, the significant increase in susceptibility is a clear indicator of synergy.
Table 3: Time-Kill Assay Results for this compound and Amoxicillin against MRSA
| MRSA Strain | Treatment | Log10 CFU/mL Reduction at 24h | Outcome |
| USA300 | This compound + Amoxicillin | >3 | Synergistic Bactericidal Activity[1] |
| COL | This compound + Amoxicillin | >3 | Synergistic Bactericidal Activity[1] |
A ≥ 2 log10 decrease in CFU/mL compared to the most active single agent is considered synergy. A ≥ 3 log10 decrease is considered bactericidal.
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic effect of two antibiotics.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the partnering antibiotic (e.g., amoxicillin) are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the columns, and serial dilutions of the second antibiotic are added to the rows. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone are also included.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Indifference or Additive Effect
-
FIC Index > 4: Antagonism
-
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic combination over time.
-
Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or sub-MICs). A growth control without antibiotics is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Colony Counting: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU)/mL is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3 log10 reduction in CFU/mL from the initial inoculum.
-
-
III. Mechanisms of Synergistic Action
The synergistic effects of this compound with other antibiotics stem from complementary mechanisms of action that target different aspects of bacterial physiology and resistance.
This compound and Amoxicillin against MRSA
The primary mechanism of resistance in MRSA is the production of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics. The synergy between this compound and amoxicillin is thought to arise from the saturation of multiple Penicillin-Binding Proteins (PBPs). While neither drug alone may be effective, their combined action can overwhelm the bacterium's cell wall synthesis machinery. Amoxicillin may bind to and inhibit other essential PBPs, while this compound may have a higher affinity for and inhibit PBP2a or other critical PBPs, leading to a collapse of cell wall integrity and bacterial cell death.
This compound and Amoxicillin-Clavulanate against ESBL-Producing E. coli
ESBL-producing bacteria are resistant to many cephalosporins due to the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic. Clavulanic acid is a β-lactamase inhibitor. In this combination, clavulanic acid binds to and inactivates the ESBL enzyme, thereby protecting this compound from degradation. This allows this compound to reach its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis.
IV. Experimental Workflow
The general workflow for assessing the synergistic effect of this compound with other antibiotics is a multi-step process involving initial screening and subsequent confirmation of the interaction.
V. Conclusion and Future Directions
The evidence presented in this guide strongly suggests that this compound, in combination with other β-lactam antibiotics, holds significant potential for the treatment of infections caused by resistant bacteria, particularly MRSA and ESBL-producing E. coli. The synergistic interactions observed in vitro warrant further investigation through in vivo studies and clinical trials to establish the clinical utility of these combinations.
For drug development professionals, these findings highlight the value of exploring novel combinations of existing FDA-approved drugs as a rapid and cost-effective strategy to address the growing crisis of antibiotic resistance. Further research should focus on:
-
Expanding the scope of combination testing to include a wider range of resistant pathogens, such as Klebsiella pneumoniae.
-
Optimizing dosing regimens for synergistic combinations to maximize efficacy and minimize toxicity.
-
Investigating the potential for the development of resistance to these combination therapies.
By leveraging the power of synergistic antibiotic combinations, the scientific community can develop new and effective treatments to combat the ever-evolving threat of multidrug-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Examining the Combination of Cefixime and Amoxicillin/Clavulanate against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral and Parenteral Therapeutic Options for Outpatient Urinary Infections Caused by Enterobacteriaceae Producing CTX-M Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Cefdinir's Clinical Efficacy in Pediatric Skin Infections: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefdinir's performance against other common antibiotics for the treatment of pediatric skin and soft tissue infections (SSTIs). The information presented is supported by data from clinical trials to aid in research and development decisions.
Comparative Clinical Efficacy and Safety
This compound, a third-generation cephalosporin, has demonstrated high efficacy and a favorable safety profile in the treatment of uncomplicated pediatric skin infections, which are commonly caused by Staphylococcus aureus and Streptococcus pyogenes.[1][2] A key multicenter, randomized, controlled, investigator-blind study provides robust comparative data against cephalexin, a first-generation cephalosporin.[1][3][4]
Data Presentation
The following table summarizes the quantitative data from a head-to-head clinical trial comparing this compound to Cephalexin in pediatric patients (aged 6 months to 12 years) with uncomplicated skin infections.[1][2]
| Outcome Measure | This compound (7 mg/kg twice daily) | Cephalexin (10 mg/kg four times daily) | P-value |
| Clinical Cure Rate | 98.3% (116/118 patients) | 93.8% (106/113 patients) | 0.056 |
| Microbiological Eradication Rate | 99.4% (164/165 pathogens) | 97.4% (152/156 pathogens) | 0.14 |
| Overall Adverse Events | 16% of patients | 11% of patients | 0.11 |
| Most Common Adverse Event: Diarrhea | 8% of patients | 4% of patients | - |
While direct head-to-head clinical trial data for this compound against other common alternatives like amoxicillin-clavulanate and clindamycin in pediatric SSTIs is limited, comparisons can be drawn from their known spectrum of activity and data from studies on other pediatric infections. For instance, in studies on acute otitis media, this compound has shown comparable efficacy to amoxicillin-clavulanate, but with a lower incidence of diarrhea.[5][6] Clindamycin is often reserved for suspected Methicillin-resistant Staphylococcus aureus (MRSA) infections.[7][8]
Experimental Protocols
The following is a representative experimental protocol for a clinical trial evaluating the efficacy of an antibiotic for pediatric skin infections, based on established guidelines such as the CONSORT statement and methodologies from published studies.[1][9]
Representative Phase 3, Multicenter, Randomized, Controlled, Investigator-Blind Clinical Trial Protocol
-
Study Objective: To compare the clinical and microbiological efficacy and safety of this compound versus a comparator antibiotic (e.g., Cephalexin) in treating pediatric patients with uncomplicated skin and soft tissue infections.
-
Study Design: A multicenter, randomized, controlled, investigator-blind design. Patients are randomly assigned to one of two treatment arms. The investigator, but not the pharmacy, is blind to the treatment allocation.
-
Patient Population:
-
Inclusion Criteria:
-
Male or female patients aged 6 months to 12 years.
-
Clinical diagnosis of an uncomplicated skin or skin structure infection (e.g., impetigo, cellulitis, abscess).
-
Informed consent from a parent or legal guardian.
-
-
Exclusion Criteria:
-
Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.
-
Complicated skin infection requiring parenteral therapy or surgical intervention.
-
Treatment with a systemic antibiotic within the previous 72 hours.
-
Significant underlying disease that could interfere with the evaluation of the study drug.
-
-
-
Interventions:
-
Test Arm: this compound oral suspension, 7 mg/kg of body weight, administered twice daily for 10 days.
-
Control Arm: Comparator antibiotic (e.g., Cephalexin oral suspension, 10 mg/kg of body weight, administered four times daily for 10 days).
-
-
Assessments:
-
Baseline: Clinical assessment of the infection, demographic data, and collection of a specimen from the infection site for culture and susceptibility testing.
-
On-Treatment (Day 3-5): Interim clinical assessment.
-
Test-of-Cure Visit (2-5 days post-treatment): Final clinical assessment of the infection. A "cure" is defined as the complete resolution of signs and symptoms of infection.
-
Follow-up (10-14 days post-treatment): Assessment for any relapse or recurrence.
-
Microbiological Assessment: Identification and susceptibility testing of pathogens isolated from baseline cultures. Microbiological eradication is determined by the absence of the baseline pathogen in follow-up cultures (if performed) or presumed based on clinical cure.
-
Safety Assessment: Monitoring and recording of all adverse events throughout the study.
-
-
Statistical Analysis: The primary efficacy endpoint is the clinical cure rate at the test-of-cure visit. Secondary endpoints include the microbiological eradication rate and the incidence of adverse events. Statistical comparisons between treatment groups are performed using appropriate statistical tests (e.g., chi-square or Fisher's exact test).
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.
Experimental Workflow
Caption: Experimental workflow for a randomized controlled trial of antibiotics.
Logical Relationship Diagram
Caption: Logical flow for the comparative analysis of antibiotic efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Understanding Your Medication: How this compound Works to Fight Bacterial Infections - Los Angeles Hub [wdch10.laphil.com]
- 3. This compound | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. This compound vs. amoxicillin/clavulanic acid in the treatment of suppurative acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative safety and efficacy of this compound vs amoxicillin/clavulanate for treatment of suppurative acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Controlled Trial of Cephalexin Versus Clindamycin for Uncomplicated Pediatric Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized controlled trial of cephalexin versus clindamycin for uncomplicated pediatric skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
Cefdinir vs. Cefixime: A Comparative Analysis of Efficacy Against Haemophilus influenzae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two third-generation cephalosporins, Cefdinir and Cefixime, with a specific focus on their in vitro activity against the significant respiratory pathogen, Haemophilus influenzae. This analysis is intended to inform research and development efforts by presenting key performance data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound and Cefixime are both potent oral third-generation cephalosporins effective against a broad spectrum of bacteria, including Haemophilus influenzae. While both antibiotics demonstrate excellent in vitro activity, available data suggests subtle differences in their potency against different strains of H. influenzae. This guide synthesizes the available non-clinical data to provide a comparative overview.
In Vitro Activity
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity.
A review of published studies reveals the following comparative MIC data for this compound and Cefixime against Haemophilus influenzae.
Table 1: Comparative In Vitro Activity of this compound and Cefixime against Haemophilus influenzae
| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | H. influenzae (including β-lactamase producers) | - | 0.5[1] |
| Cefixime | Ampicillin-Susceptible H. influenzae | 0.06 | 0.12 |
| Cefixime | Ampicillin-Resistant H. influenzae | 0.12 | 0.12 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Mechanism of Action and Resistance
Both this compound and Cefixime are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall.[2] This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.
Resistance of H. influenzae to β-lactam antibiotics, including cephalosporins, is primarily mediated by two mechanisms:
-
Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Both this compound and Cefixime are generally stable in the presence of many common β-lactamases produced by H. influenzae.[3][4]
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance. This mechanism is responsible for resistance in β-lactamase-negative ampicillin-resistant (BLNAR) strains.
Experimental Protocols
The determination of in vitro susceptibility of Haemophilus influenzae to this compound and Cefixime is conducted following standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.[5][6][7][8]
Antimicrobial Susceptibility Testing Workflow:
Key Steps in the Experimental Protocol:
-
Bacterial Isolates: Clinically significant isolates of H. influenzae are obtained from patient specimens.
-
Culture Medium: Haemophilus Test Medium (HTM) is the recommended medium for susceptibility testing of H. influenzae.[9]
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Susceptibility Testing Method: The broth microdilution or disk diffusion method is commonly employed to determine the MIC values.
-
Incubation: The inoculated plates are incubated at 35-37°C in a CO₂-enriched atmosphere.
-
Interpretation: The results are interpreted according to the breakpoints established by the CLSI.
Conclusion
Both this compound and Cefixime demonstrate potent in vitro activity against Haemophilus influenzae, including strains that are resistant to ampicillin due to β-lactamase production. The available data suggests that Cefixime may have a slightly lower MIC₉₀ against ampicillin-resistant strains compared to the reported MIC₉₀ of this compound against a broader range of H. influenzae. However, it is important to note that direct head-to-head comparative studies using a large, contemporary panel of isolates are limited. The choice between these two agents in a clinical setting would likely be guided by local resistance patterns, pharmacokinetic profiles, and patient-specific factors. For drug development professionals, both molecules serve as important benchmarks for the activity of oral cephalosporins against this key respiratory pathogen. Further research, including comparative clinical trials, would be beneficial to definitively establish the relative clinical efficacy of this compound and Cefixime in the treatment of H. influenzae infections.
References
- 1. Comparative in vitro activity of this compound (CI-983; FK-482) against staphylococci, gram-negative bacilli and respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hhs.texas.gov [hhs.texas.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. treata.academy [treata.academy]
- 8. pid-el.com [pid-el.com]
- 9. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Cefdinir in a Neutropenic Mouse Thigh Infection Model: A Comparative Analysis
This guide provides a comparative overview of the efficacy of Cefdinir and other beta-lactam antibiotics in the neutropenic mouse thigh infection model, a standard preclinical model for evaluating antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance against relevant pathogens.
Executive Summary
This compound, an oral third-generation cephalosporin, exhibits broad-spectrum activity against many common pathogens.[1] While direct, publicly available quantitative data from a neutropenic mouse thigh infection model specifically for this compound is limited, this guide synthesizes available in vivo data for this compound from other relevant mouse models and presents a detailed comparative analysis with other cephalosporins for which robust data from the neutropenic thigh model is available. This approach allows for an informed, albeit indirect, assessment of this compound's potential efficacy in this critical preclinical model. The guide also provides detailed experimental protocols and visual workflows to aid in the design and interpretation of similar preclinical studies.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound in mouse infection models and provide a comparison with Cefquinome, another cephalosporin, for which detailed data from the neutropenic mouse thigh infection model against Staphylococcus aureus is available.
Table 1: In Vivo Efficacy of this compound against Staphylococcus aureus in Mouse Infection Models
| Bacterial Strain | Infection Model | Endpoint | This compound PD50 (mg/kg) | Comparator PD50 (mg/kg) |
| S. aureus (beta-lactamase-negative) | Subcutaneous Abscess | Prevention of abscess | 11 | Cefaclor: >100 |
| S. aureus (beta-lactamase-positive) | Subcutaneous Abscess | Prevention of abscess | 24 | Cefaclor: >100 |
| S. aureus (beta-lactamase-negative) | Systemic Infection | Prevention of lethality | 2.7 | Cefaclor: 11 |
| S. aureus (beta-lactamase-positive) | Systemic Infection | Prevention of lethality | 2.3 | Cefaclor: 16 |
PD50: Protective Dose 50 - the dose required to protect 50% of the animals from the infection endpoint. Data extracted from a study that did not utilize the neutropenic thigh model, but a systemic and subcutaneous abscess model in mice.
Table 2: Efficacy of Cefquinome against Staphylococcus aureus ATCC 29213 in a Neutropenic Mouse Thigh Infection Model
| Treatment Group | Dosing Regimen (mg/kg/day) | Initial Bacterial Load (log10 CFU/thigh) | Bacterial Load at 24h (log10 CFU/thigh) | Change in Bacterial Load (log10 CFU/thigh) |
| Control (untreated) | - | ~6.2 | Increase of ~1.87 over 12h | +1.87 |
| Cefquinome | 100 (single dose) | ~6.21 | - | -0.9 ± 0.03 |
This table presents data for a different cephalosporin to illustrate the type of quantitative results generated from the neutropenic thigh model.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following sections outline the typical protocols for the neutropenic mouse thigh infection model.
Neutropenic Mouse Thigh Infection Model Protocol
This model is a highly standardized method to evaluate the efficacy of antimicrobials in an immunocompromised host.[3]
-
Animal Model : Specific pathogen-free mice (e.g., ICR or Swiss Webster strains) are typically used.
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection. This leads to a significant reduction in neutrophil counts, making the mice more susceptible to bacterial infection.
-
Infection : Mice are anesthetized, and a defined inoculum of the bacterial pathogen (e.g., Staphylococcus aureus or Streptococcus pneumoniae), typically 0.1 mL containing 10^6 to 10^7 colony-forming units (CFU), is injected into the thigh muscle.
-
Antimicrobial Administration : Treatment with the antimicrobial agent (e.g., this compound) or vehicle control is initiated at a specific time point post-infection, usually 2 hours. The drug is administered via a clinically relevant route, such as oral gavage or subcutaneous injection, at various dose levels and frequencies.
-
Efficacy Assessment : At a predetermined time after treatment initiation (commonly 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.
-
Quantification of Bacterial Load : The tissue homogenates are serially diluted and plated on appropriate agar media. After incubation, the number of CFU per gram of tissue is determined to quantify the bacterial load. The efficacy of the antibiotic is measured by the reduction in bacterial count (in log10 CFU/g) compared to the initial inoculum or untreated controls.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key steps in the neutropenic mouse thigh infection model experimental workflow.
Caption: Workflow of the neutropenic mouse thigh infection model.
Signaling Pathway and Mechanism of Action
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Discussion and Conclusion
The neutropenic mouse thigh infection model is a robust and highly utilized preclinical tool for assessing the in vivo efficacy of antimicrobial agents. While specific, direct comparative studies for this compound in this model are not readily found in published literature, the available data from other murine infection models suggest its potential efficacy against key pathogens like S. aureus.
For a comprehensive evaluation, further studies directly comparing this compound with other cephalosporins and antibiotics from different classes within the neutropenic thigh model are warranted. Such studies should focus on generating quantitative data, including the change in bacterial load (log10 CFU/thigh) over a range of doses, to determine key pharmacodynamic parameters. The detailed protocols and workflows provided in this guide serve as a foundation for conducting such pivotal preclinical research. The presented comparative data for Cefquinome highlights the type of robust analysis that can be achieved with this model, setting a benchmark for future evaluations of this compound.
References
Navigating Cephalosporin Cross-Resistance: A Comparative Analysis of Cefdinir
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of Cefdinir, a third-generation oral cephalosporin, with other cephalosporins, focusing on cross-resistance patterns and supported by experimental data. The information presented herein is intended to inform research and development efforts in creating novel antimicrobial agents and optimizing existing therapeutic strategies.
Comparative In Vitro Activity of this compound and Other Cephalosporins
The in vitro efficacy of this compound against a range of bacterial pathogens has been extensively evaluated in comparison to other oral and parenteral cephalosporins. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of antibiotic potency. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key metric for comparison.
Gram-Positive Pathogens
This compound generally demonstrates robust activity against susceptible Gram-positive organisms, particularly Staphylococcus aureus (methicillin-susceptible) and Streptococcus species.
| Bacterium | This compound MIC90 (µg/mL) | Cefpodoxime MIC90 (µg/mL) | Cefixime MIC90 (µg/mL) | Cefaclor MIC90 (µg/mL) | Cephalexin MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5[1] | 1 | >64[2] | 8 | 8 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06[2] | ≤0.06 | 0.5 | 1 | 2 |
| Streptococcus pyogenes | ≤0.03[1] | ≤0.03 | 0.06 | 0.25 | 0.5 |
Gram-Negative Pathogens
Against Gram-negative bacteria, the activity of this compound is comparable to other third-generation oral cephalosporins, with notable efficacy against common respiratory pathogens. However, like other cephalosporins, its activity can be compromised by the presence of extended-spectrum β-lactamases (ESBLs).
| Bacterium | This compound MIC90 (µg/mL) | Cefpodoxime MIC90 (µg/mL) | Cefixime MIC90 (µg/mL) | Cefaclor MIC90 (µg/mL) | Cephalexin MIC90 (µg/mL) |
| Haemophilus influenzae (β-lactamase positive) | 1.5[3] | 1 | 0.5 | 256.0[3] | 16 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.12[2] | 0.25 | 0.25 | 1 | 4 |
| Escherichia coli | 0.5[1] | 0.5 | 0.25 | 16 | 16 |
| Klebsiella pneumoniae | 1[1] | 1 | 0.5 | 32 | 32 |
| Proteus mirabilis | 0.125 | 0.25 | ≤0.06 | 2 | 8 |
Cross-Resistance Patterns
Direct studies detailing cross-resistance between this compound and other cephalosporins are limited. However, inferences can be drawn from studies on structurally similar third-generation cephalosporins like Cefpodoxime. A study on 370 bacterial pathogens revealed significant cross-resistance between Cefpodoxime and other cephalosporins[4]. Complete cross-resistance was observed with Cefixime in 92.2% of strains and with Cefotaxime in 87% of strains[4]. Given the structural and mechanistic similarities, it is plausible that a considerable degree of cross-resistance exists between this compound and other third-generation cephalosporins, particularly in isolates harboring resistance mechanisms that are effective against this class of antibiotics.
For Enterobacterales, ceftriaxone susceptibility has been shown to predict susceptibility to oral third-generation cephalosporins with reasonable accuracy. In a study of 409 isolates, ceftriaxone susceptibility predicted this compound susceptibility in 86% of cases and Cefpodoxime susceptibility in 90% of cases[5]. This suggests that isolates resistant to parenteral third-generation cephalosporins are likely to exhibit cross-resistance to this compound.
Mechanisms of Cephalosporin Resistance
The primary mechanism of resistance to cephalosporins in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) are a major concern as they can inactivate a broad range of cephalosporins, including third-generation agents like this compound. Both this compound and Cefaclor have been shown to be ineffective against ESBL-positive E. coli and K. pneumoniae[3].
Caption: Mechanisms of bacterial resistance to this compound and other cephalosporins.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing, most commonly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing Protocol (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the cephalosporin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Conclusion
This compound demonstrates comparable in vitro activity to other third-generation oral cephalosporins against many common pathogens. While direct cross-resistance studies are not abundant, the available data suggests that resistance to other third-generation cephalosporins, particularly through mechanisms like ESBL production, is a strong indicator of resistance to this compound. A thorough understanding of local resistance patterns and the underlying molecular mechanisms is crucial for the judicious use of this compound and other cephalosporins in clinical practice and for guiding future drug development efforts. The standardized experimental protocols outlined by CLSI are essential for generating reliable and comparable susceptibility data to monitor and combat the growing threat of antimicrobial resistance.
References
- 1. Potency and spectrum reevaluation of this compound tested against pathogens causing skin and soft tissue infections: a sample of North American isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (FK482), an orally administered cephalosporin in vitro activity comparison against recent clinical isolates from five medical centers and determination of MIC quality control guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of this compound against isolates of respiratory tract pathogens in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity and cross resistance studies with cefpodoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How accurate is ceftriaxone at predicting susceptibility of enterobacterales isolates to oral higher-generation cephalosporins? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cefdinir Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cefdinir must adhere to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing environmental impact and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on local, state, and federal regulations and have established protocols for chemical waste management.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: To protect from spills and contamination.
Spill Management: In the event of a spill, isolate the area. For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container. Following cleanup, decontaminate the area with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through your institution's chemical waste program, leading to incineration by a licensed hazardous waste management facility.[1] Never dispose of this compound or any antibiotic down the drain or in the regular trash , as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.
-
Waste Identification and Segregation:
-
Identify as Pharmaceutical Waste: this compound is a pharmaceutical and must be managed as chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from biological waste, sharps, and radioactive waste.
-
-
Waste Accumulation and Container Selection:
-
Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated PPE, weigh boats) in a designated, leak-proof container with a secure lid. Suitable containers include high-density polyethylene (HDPE) or glass bottles.
-
Liquid Waste: Collect liquid this compound waste (e.g., solutions, rinsates) in a compatible, sealed container.
-
Container Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store in a cool, dry area away from incompatible materials.
-
-
Requesting Pickup:
-
Once the container is full (do not exceed 90% capacity) or the accumulation time limit is approaching (as determined by your EHS), request a waste pickup from your institution's EHS department.
-
Regulatory Framework
While this compound itself is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to manage all pharmaceutical waste with a high degree of caution.[2][3][4][5][6][7][8] The Environmental Protection Agency (EPA) regulates pharmaceutical waste to prevent environmental contamination.[8] Improper disposal can lead to the contamination of water supplies and soil, harming wildlife and potentially affecting human health.
Data Presentation
| Waste Type | Container Type | Disposal Method | Key Considerations |
| Solid this compound Waste (unused powder, contaminated labware) | Labeled, sealed, leak-proof container (HDPE or glass) | Collection by institutional EHS for licensed incineration.[1] | Do not mix with other waste streams. |
| Liquid this compound Waste (solutions, rinsates) | Labeled, sealed, compatible container | Collection by institutional EHS for licensed incineration.[1] | Do not dispose of down the drain. |
| Contaminated PPE (gloves, lab coats) | Labeled, sealed, leak-proof container | Collection by institutional EHS for licensed incineration. | Segregate from non-contaminated lab waste. |
| Empty this compound Containers | Original container | Decontaminate by triple rinsing with a suitable solvent (e.g., water, ethanol). Collect rinsate as hazardous waste. Deface or remove the label before disposal in regular glass or plastic recycling, as per institutional policy. | If not triple-rinsed, the empty container must be managed as hazardous waste. |
Experimental Protocols
Protocol for Decontamination of Glassware Contaminated with this compound
-
Objective: To effectively decontaminate glassware used for handling this compound for reuse or disposal.
-
Materials:
-
Contaminated glassware
-
Appropriate solvent (e.g., deionized water, 70% ethanol)
-
Three separate collection containers for rinsate, labeled as "this compound Hazardous Waste"
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
-
-
Procedure:
-
Under a chemical fume hood, perform an initial rinse of the glassware with the chosen solvent, ensuring the entire inner surface is coated.
-
Pour the rinsate into the first designated hazardous waste container.
-
Repeat the rinsing process two more times, using fresh solvent for each rinse and collecting the rinsate in the second and third hazardous waste containers, respectively.
-
Allow the glassware to air dry completely in the fume hood.
-
The decontaminated glassware can now be washed with standard laboratory detergent for reuse or disposed of as non-hazardous waste, according to institutional guidelines.
-
Visualizing the Disposal Workflow
Caption: this compound Disposal Workflow Diagram.
This comprehensive approach to this compound disposal ensures the safety of laboratory personnel and the protection of our environment, reinforcing the commitment of the research community to responsible chemical management.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pca.state.mn.us [pca.state.mn.us]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. P-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 7. safemgt.com [safemgt.com]
- 8. bioservusa.com [bioservusa.com]
Essential Safety and Handling of Cefdinir: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Cefdinir is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for handling this compound.
This compound is a cephalosporin antibiotic that may cause sensitization by inhalation and skin contact.[1] Individuals with sensitivities to beta-lactam antibiotics, including penicillins and cephalosporins, may experience allergic reactions upon exposure.[1] Therefore, adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is necessary to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat | - NIOSH-approved respirator if dust generation is likely.- Chemical safety goggles or a face shield.- Impervious gloves (e.g., nitrile).- A dedicated lab coat. |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat | - Chemical safety goggles.- Impervious gloves (e.g., nitrile).- A dedicated lab coat. |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat | - NIOSH-approved respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves (double-gloving).- A disposable, low-permeability gown. |
Occupational Exposure Limits
Currently, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of a defined OEL, it is critical to handle this compound with a high degree of caution, implementing measures to minimize dust generation and accumulation and prevent direct contact.[1] Engineering controls, such as the use of a chemical fume hood or a glove box, should be the primary means of controlling exposure.[1]
Experimental Protocols: Safe Handling and Disposal
Proper procedures for handling and disposing of this compound are critical to prevent contamination and ensure safety.
Handling Procedure:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Engineering Controls: Whenever possible, handle this compound powder in a ventilated enclosure, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[1]
-
Weighing: When weighing this compound powder, use a balance with a draft shield. Handle the powder carefully to avoid creating dust.
-
Dissolving: When preparing solutions, add this compound to the solvent slowly to prevent splashing.
-
Personal Hygiene: After handling this compound, wash hands and any exposed skin thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and empty containers, should be considered chemical waste.
-
Decontamination: Non-disposable equipment should be decontaminated according to established laboratory procedures.
-
Waste Segregation: Place all this compound waste into a clearly labeled, sealed container.
-
Disposal Method: For the disposal of unused this compound, it is recommended to mix the material with an unappealing substance like cat litter or used coffee grounds.[3][4] This mixture should then be placed in a sealed plastic bag and disposed of in the trash, in accordance with local, state, and federal regulations.[3][4] Do not flush unused this compound down the drain unless specifically instructed to do so by your institution's environmental health and safety department.
-
Documentation: Maintain a record of all this compound waste disposal.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for safely managing this compound in a laboratory setting, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. List of Chemicals with Threshold Limit Values Primarily Based on Sensory Irritation* | DTT Data Collections Guided Search [cebs-ext.niehs.nih.gov]
- 3. worksafebc.com [worksafebc.com]
- 4. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
